Product packaging for Lead, isotope of mass 212(Cat. No.:CAS No. 15092-94-1)

Lead, isotope of mass 212

Cat. No.: B1235882
CAS No.: 15092-94-1
M. Wt: 211.9919 g/mol
InChI Key: WABPQHHGFIMREM-BKFZFHPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Alpha-Emitting Radionuclides in Advanced Research Paradigms

Alpha-emitting radionuclides are a class of radioactive isotopes that decay by releasing an alpha particle, a helium-4 nucleus. openmedscience.com This mode of decay imparts distinct characteristics that make them highly valuable in advanced research. The primary advantage of alpha emitters lies in their high linear energy transfer (LET), which means they deposit a large amount of energy over a very short distance, typically 50-80 micrometers in tissue. nih.gov This dense ionization path is highly effective at causing complex, double-strand breaks in DNA, which are difficult for cells to repair, leading to efficient cell killing. osti.govcalvin.edu

This localized and potent cytotoxic effect makes alpha emitters particularly suitable for targeted therapies. snmjournals.org When attached to a molecule that specifically targets cancer cells, such as a monoclonal antibody or a peptide, the alpha emitter can deliver a lethal dose of radiation directly to the malignant cells while minimizing damage to surrounding healthy tissues. advancingnuclearmedicine.comuknnl.com This approach, known as Targeted Alpha Therapy (TAT), has shown promise in treating various cancers, including metastatic diseases. openmedscience.com

Several alpha-emitting radionuclides are under investigation for therapeutic applications, including Actinium-225, Astatine-211, Bismuth-213, and Radium-223. nih.govsnmjournals.org The choice of a particular radionuclide depends on several factors, including its half-life, decay chain characteristics, production availability, and chelation chemistry. nih.gov

Overview of Lead-212 (212Pb) in Preclinical and Fundamental Scientific Investigations

Lead-212 is a promising radionuclide for TAT with a physical half-life of 10.64 hours. openmedscience.com It decays via beta emission to Bismuth-212 (B1232854) (²¹²Bi), which has a half-life of 60.55 minutes. It is the daughter nuclide, ²¹²Bi, that undergoes alpha decay (in 35.94% of its decays) and also beta decays to Polonium-212 (²¹²Po), which then rapidly emits an alpha particle. This decay sequence results in the in-vivo generation of alpha particles at the target site. nih.gov

The 10.64-hour half-life of ²¹²Pb is considered advantageous as it is long enough to allow for the production, radiolabeling of targeting molecules, and administration, while being short enough to minimize long-term radiation exposure. advancingnuclearmedicine.comurotoday.com This timeframe is often compatible with the biological half-life of many targeting molecules, ensuring that the radionuclide is delivered to the tumor before significant decay occurs. openmedscience.com

Production and Properties

²¹²Pb is a naturally occurring isotope in the Thorium-232 decay series. For research and clinical applications, it is typically produced from a Radium-224 (²²⁴Ra)/²¹²Pb generator. nih.govresearchgate.net The parent isotope, ²²⁴Ra (half-life of 3.66 days), is obtained from the decay of Thorium-228. researchgate.net This generator system allows for the on-site elution of ²¹²Pb, providing a reliable supply for preclinical studies and potential clinical use. nih.gov Several organizations, including Orano Med and the UK's National Nuclear Laboratory, have developed processes to produce ²¹²Pb for medical research. uknnl.comorano.group

Table 1: Nuclear Properties of Lead-212

Property Value
Mass Number 212
Protons 82
Neutrons 130
Half-life 10.64 hours
Decay Mode Beta-minus (β⁻)
Daughter Nuclide Bismuth-212 (²¹²Bi)
Molecular Weight 211.99190 g/mol

Preclinical Research Findings

Preclinical research has demonstrated the potential of ²¹²Pb in various cancer models. Studies have shown that when ²¹²Pb is attached to targeting molecules, such as antibodies or peptides, it can effectively inhibit tumor growth and improve survival in animal models of various cancers, including melanoma, breast cancer, and prostate cancer. osti.govnih.gov

A key aspect of using ²¹²Pb in research is the development of stable chelators. These are molecules that bind tightly to the lead atom and connect it to the targeting moiety. researchgate.net Chelators like TCMC (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10,tetra-(2-carbamonylmethyl)-cyclododecane) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have been investigated for their ability to form stable complexes with ²¹²Pb. researchgate.netresearchgate.net The stability of the chelation is crucial to prevent the release of the radionuclide in the body, which could lead to off-target toxicity. nih.gov

Recent research has also focused on developing novel chelators specifically designed for ²¹²Pb to improve its in vivo stability and pharmacokinetic properties. calvin.edunih.gov For instance, a cyclen-based lead-specific chelator (PSC) has shown efficient labeling and stable complex formation. nih.gov

The theranostic potential of ²¹²Pb is also being explored, where a diagnostic radioisotope is paired with a therapeutic one. The gamma-emitting isotope Lead-203 (²⁰³Pb) can be used for imaging and dosimetry calculations to predict the therapeutic efficacy of ²¹²Pb-based treatments. nih.govresearchgate.net

Table 2: Key Research Findings in Preclinical Studies with Lead-212

Research Area Key Findings
Targeted Alpha Therapy ²¹²Pb-labeled antibodies and peptides have shown significant anti-tumor effects in various cancer models. osti.govnih.gov
Chelation Chemistry Chelators like TCMC and DOTA are used to stably attach ²¹²Pb to targeting molecules. researchgate.netresearchgate.net Novel chelators are being developed to improve stability. calvin.edunih.gov
Theranostics The use of ²⁰³Pb as a diagnostic surrogate for ²¹²Pb allows for imaging and dosimetry, guiding therapeutic applications. nih.govresearchgate.net
Cancer Models Preclinical studies have demonstrated efficacy in models of melanoma, breast cancer, prostate cancer, and others. osti.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula P B1235882 Lead, isotope of mass 212 CAS No. 15092-94-1

Properties

CAS No.

15092-94-1

Molecular Formula

P

Molecular Weight

211.9919 g/mol

IUPAC Name

lead-212

InChI

InChI=1S/Pb/i1+5

InChI Key

WABPQHHGFIMREM-BKFZFHPZSA-N

SMILES

[Pb]

Isomeric SMILES

[212Pb]

Canonical SMILES

[Pb]

Synonyms

212Pb radioisotope
Lead-212
Pb-212 radioisotope

Origin of Product

United States

Radionuclide Production and Isotopic Separation Methodologies for Lead 212 212pb

Generator Systems for On-Demand Lead-212 (²¹²Pb) Elution

Generator systems are a important for providing a reliable and on-demand source of ²¹²Pb for research and clinical applications. nih.govnih.gov These systems utilize a longer-lived parent radionuclide that decays to ²¹²Pb, which can then be chemically separated.

Thorium-228 (²²⁸Th)/Radium-224 (²²⁴Ra) Decay Chain as a Source for Lead-212 (²¹²Pb)

The primary and most established route for producing ²¹²Pb is through the decay of Thorium-228 (²²⁸Th). pharmaceutical-technology.comadvancingnuclearmedicine.com ²²⁸Th, with a half-life of 1.9 years, is part of the Thorium-232 decay chain and can be obtained from the decay of Uranium-232 or by irradiating Radium-226 in a nuclear reactor. advancingnuclearmedicine.comisotopes.gov ²²⁸Th decays to Radium-224 (²²⁴Ra), which has a half-life of 3.63 days. prismap.euthormedical.com This ²²⁴Ra then decays through a series of short-lived intermediates to produce ²¹²Pb. prismap.eu

The decay chain is as follows: ²²⁸Th → ²²⁴Ra + α ²²⁴Ra → ²²⁰Rn + α ²²⁰Rn → ²¹⁶Po + α ²¹⁶Po → ²¹²Pb + α

This decay series allows for the creation of a radionuclide generator where ²²⁸Th acts as the "cow" providing a continuous supply of its daughter, ²²⁴Ra. isotopes.gov The ²²⁴Ra can then be used to generate ²¹²Pb. isotopes.gov

Actinium-225 (²²⁵Ac) Decay Chain as a Source for Lead-212 (²¹²Pb)

While the Thorium-228 decay chain is the primary source, the Actinium-225 (²²⁵Ac) decay chain also presents a potential, though less direct, pathway. ²²⁵Ac, with a half-life of nearly 10 days, decays through a series of alpha and beta emissions. pharmaceutical-technology.comacs.org One of the daughter products in this chain is Francium-221, which beta decays to Radium-221, which in turn alpha decays. While not a primary production route for ²¹²Pb, understanding this decay chain is relevant in the broader context of alpha-emitting radionuclides. Some research has explored the separation of various radionuclides within this decay series. nih.gov

Design and Operational Parameters of Radionuclide Generators

Radionuclide generators for ²¹²Pb are designed to immobilize the parent radionuclide (either ²²⁸Th or ²²⁴Ra) while allowing for the efficient extraction, or "elution," of the daughter ²¹²Pb. telixpharma.comprnewswire.com

Common Generator Designs:

Ion Exchange Column Generators: A widely used design involves immobilizing ²²⁴Ra on a cation exchange resin, such as AG MP-50. nih.govisotopes.gov The ²¹²Pb produced from the decay of ²²⁴Ra can then be selectively eluted using an appropriate solution, typically hydrochloric acid (HCl). nih.govnih.gov

Emanation Generators: These generators take advantage of the gaseous nature of Radon-220 (B1213171) (²²⁰Rn), an intermediate in the decay chain. nih.govsnmjournals.org The parent source, ²²⁸Th or ²²⁴Ra, is absorbed onto a material like quartz wool. nih.govsnmjournals.org The gaseous ²²⁰Rn emanates from the source and decays to ²¹²Pb, which deposits on the interior surfaces of a collection vessel. nih.govnih.gov The ²¹²Pb can then be collected by washing the vessel with a dilute acid. nih.gov

Operational Parameters:

The performance of a ²¹²Pb generator is evaluated based on several key parameters.

ParameterDescriptionTypical Values
Elution Yield The percentage of available ²¹²Pb that is successfully removed from the generator during elution.Yields can range from approximately 30% to over 90%, depending on the generator design and elution conditions. nih.govnih.gov
Radionuclidic Purity The proportion of the total radioactivity in the eluate that is attributable to ²¹²Pb.High purity is crucial, with goals of >99.9%. nih.gov
Parent Breakthrough The amount of the parent radionuclide (e.g., ²²⁴Ra) that leaches into the eluate.This should be minimized, with values often less than 0.01% to 1 ppm. nih.govisotopes.gov
Elution Frequency How often the generator can be "milked" to obtain ²¹²Pb.Typically, generators can be eluted daily or every 2-3 days. nih.govsnmjournals.org

Recent advancements have led to the development of automated, high-output generators with a small footprint, capable of producing sufficient ²¹²Pb for a significant number of clinical doses. telixpharma.comprnewswire.com

Advanced Radiochemical Separation and Purification Techniques for Lead-212 (²¹²Pb)

Following elution from a generator, the ²¹²Pb solution often requires further purification to remove any remaining parent radionuclides, daughter products, or other chemical impurities. google.comgoogle.com

Liquid-Liquid Extraction Methodologies for Radionuclide Isolation

Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. In the context of ²¹²Pb purification, specific organic-soluble extracting agents can be used to selectively bind with lead ions and transfer them from an aqueous solution to an organic phase, leaving impurities behind.

One study investigated the use of a newly synthesized extractant, 2-(dibutylcarbamoyl)benzoic acid, for the selective extraction of lead ions. analchemres.org Under optimized conditions, this method achieved a quantitative extraction of lead. analchemres.org Another approach utilized the extractant 2,13-disulfonyldiethylamine dibenzo-18-crown-6 (B77160) (DSADB18C6) to separate Pb(II) from thorium, achieving an extraction efficiency of up to 96.1%. rsc.org The extracted lead could then be stripped back into a fresh aqueous phase using a suitable stripping agent. analchemres.orgrsc.org

Ion Exchange Chromatography Principles and Applications

Ion exchange chromatography is a powerful technique for purifying radionuclides based on their charge. fredhutch.org The principle involves passing the solution containing ²¹²Pb through a column packed with a solid resin that has charged functional groups on its surface.

Cation Exchange: In this mode, the resin has negatively charged functional groups, which bind positively charged ions (cations). By carefully controlling the pH and composition of the eluent, different cations can be selectively released from the resin. This method is used in the design of ²²⁴Ra/²¹²Pb generators, where ²²⁴Ra is adsorbed onto a cation exchange resin. nih.gov

Anion Exchange: Here, the resin has positively charged functional groups that bind negatively charged ions (anions). Lead can form anionic complexes in certain acid solutions, allowing for its separation using anion exchange resins like TEVA resin. osti.gov

A two-column purification method has been developed that combines extraction and anion exchange chromatography to produce high-purity ²¹²Pb in a small volume of dilute acid without the need for evaporation. nih.gov Commercially available resins like Pb Resin, which contains 4,4′(5′)-di-t-butylcyclohexano 18-crown-6, are specifically designed for the separation of lead isotopes. eichrom.com

Precipitation and Co-precipitation Protocols for Isotopic Enrichment

Precipitation and co-precipitation represent foundational and cost-effective techniques for the separation and enrichment of Lead-212 (²¹²Pb) and its parent radionuclides from bulk target material and decay chain mixtures. These methods leverage differences in solubility of the salts of the various elements in the decay chain, primarily separating radium, the direct parent of ²¹²Pb, from thorium. The efficiency of these protocols is contingent on carefully controlled parameters such as pH, temperature, reagent concentrations, and mixing dynamics. ornl.gov

One of the primary strategies involves the co-precipitation of radium with a carrier salt, effectively separating it from the thorium matrix. Barium salts are commonly employed for this purpose due to the chemical similarities between barium and radium.

A notable method involves the co-precipitation of radium from high-purity thorium solutions using barium carbonate. researchgate.netresearchgate.net This approach has demonstrated high efficiency, achieving radium recovery yields exceeding 90%. researchgate.net The resulting carbonate precipitate can be readily dissolved in a minimal volume of a low-solubility acid, which makes it a suitable starting point for preparing a liquid ²¹²Pb generator. researchgate.netresearchgate.net Another established technique is the co-precipitation of radium with barium sulfate (B86663) (BaSO₄). googleapis.com While effective for isolating radium, this method's specificity can be lower, as other radionuclides like thorium, actinium, and polonium may also be carried down with the lead sulfate precipitate. iaea.org A rapid lead sulfate (PbSO₄) co-precipitation has also been utilized to isolate radium isotopes from water samples for analysis, where the parent radionuclide, ²²⁴Ra, is quantified via its decay product, ²¹²Pb. nih.gov

In addition to radium separation, precipitation is used to remove the thorium parent isotopes. Thorium-228 (²²⁸Th) can be precipitated as the poorly soluble thorium hydroxide (B78521) (Th(OH)₄). google.com After precipitation, a period is allowed for the in-growth of the daughter isotope ²²⁴Ra from the decay of ²²⁸Th. Subsequently, the ²²⁴Ra can be separated from the thorium hydroxide sediment. google.com Peroxide-induced precipitation is another method for the isolation of ²²⁸Th. nih.gov

The general principle of co-precipitation involves several controlled steps: adjustment of feed solution concentration, controlled addition of the precipitant, and management of pH, temperature, and mixing time. ornl.gov Following precipitation, the solid phase containing the radionuclide of interest is separated from the liquid "mother liquor" by filtration or centrifugation. ornl.gov

Table 1: Summary of Precipitation/Co-precipitation Methods for ²¹²Pb Precursor Separation

MethodTarget Radionuclide SeparatedPrecipitating/Co-precipitating AgentCarrier SaltKey Findings/EfficiencyReference
Carbonate Co-precipitationRadium (²²⁴Ra, ²²⁸Ra)CarbonateBarium CarbonateRadium recovery of >90%. The resulting precipitate is easily dissolved for generator preparation. researchgate.net
Sulfate Co-precipitationRadium IsotopesSulfateBarium SulfateEffective for radium isolation but may also co-precipitate other radionuclides like thorium and polonium. googleapis.comiaea.org
Hydroxide PrecipitationThorium (²²⁸Th)HydroxideNone (Direct Precipitation)Precipitates ²²⁸Th as a poorly soluble hydroxide, allowing for subsequent separation of in-grown ²²⁴Ra. google.com
Peroxide PrecipitationThorium (²²⁸Th)PeroxideNone (Direct Precipitation)Used for the initial isolation of ²²⁸Th. nih.gov

Nuclear Characteristics and Decay Scheme of Lead 212 212pb

Fundamental Nuclear Structure and Isotopic Properties of Lead-212 (²¹²Pb)

Lead-212 is an isotope of lead with a nucleus containing 82 protons and 130 neutrons, resulting in a mass number of 212. chemlin.org Its atomic mass is approximately 211.9918875 atomic mass units. kaeri.re.kr The isotope's nuclear spin and parity are designated as 0+. chemlin.org

With a neutron-to-proton ratio of about 1.59, ²¹²Pb is classified as a neutron-rich isotope, which is a key factor driving its radioactive decay. This excess of neutrons relative to protons places it outside the valley of beta stability, predisposing it to beta-minus decay as it seeks a more stable nuclear configuration.

Lead-212 is an intermediate product in the thorium-232 decay series, one of the three major natural decay chains. fiveable.me It is formed through the alpha decay of polonium-216 (B1232323). As a member of this series, ²¹²Pb is found in trace amounts in natural materials containing thorium.

Isotopic and Isobaric Relationships:

Isotones: Lead-212 shares the same neutron number (130) with other nuclides, including platinum-208, gold-209, mercury-210, thallium-211, bismuth-213, polonium-214, astatine-215, radon-216, francium-217, radium-218, actinium-219, and thorium-220.

Isobars: It shares the same mass number (212) with mercury-212, thallium-212, bismuth-212 (B1232854), polonium-212, astatine-212, radon-212, francium-212, radium-212, actinium-212, thorium-212, and protactinium-212.

Decay Pathways and Branching Ratios of Lead-212 (²¹²Pb)

Lead-212 undergoes beta-minus (β⁻) decay with a probability of 100%, transforming into bismuth-212 (²¹²Bi). chemlin.org This decay is the exclusive pathway for ²¹²Pb. The process involves the conversion of a neutron into a proton within the nucleus, accompanied by the emission of a beta particle (an electron) and an electron antineutrino.

Beta Emission and Associated Decay Energies to Bismuth-212 (²¹²Bi)

The beta decay of ²¹²Pb to ²¹²Bi has a total decay energy (Q-value) of approximately 0.570 MeV. chemlin.orgkaeri.re.kr However, the decay does not proceed directly to the ground state of ²¹²Bi in all instances. Instead, it branches to various excited states of the daughter nuclide. The primary beta transitions have endpoint energies of:

Radiochemistry, Chelation, and Radioconjugation of Lead 212 212pb

Coordination Chemistry of Lead(II) (Pb2+) in Radiopharmaceutical Contexts

The coordination chemistry of the lead(II) ion (Pb2+) is a critical factor in the design and efficacy of 212Pb-based radiopharmaceuticals. Pb2+ is classified as a borderline Lewis acid according to the Hard and Soft Acid and Base (HSAB) theory. mdpi.com This characteristic indicates its ability to form stable complexes with a variety of donor atoms, including oxygen, nitrogen, and sulfur. In the solid state, Pb2+ can exhibit a wide range of coordination numbers, from one to twelve, with oxygen, nitrogen, and thiolate groups. mdpi.com For eight-coordinate complexes, its effective ionic radius is 1.29 Å, placing it among the larger metal ions. mdpi.com

The stability of Pb2+ complexes is significantly influenced by the nature of the donor atoms in the chelating ligand. Stable complexation is often achieved using amide donor groups, which are considered borderline bases. rsc.org The introduction of oxygen-containing pendant groups to nitrogen-donor macrocycles generally increases the stability of the resulting Pb2+ complexes, as seen in the cases of Pb-DOTA and Pb-TCMC. nih.gov The coordination environment of Pb2+ in these complexes is typically eight-coordinate, with an N4O4 coordination sphere in the case of DOTA. publish.csiro.au In the [Pb(DOTA)]2- complex, the Pb2+ ion is situated closer to the plane of the four nitrogen atoms than to the plane of the four oxygen atoms and adopts a distorted geometry. publish.csiro.au The large size of the Pb2+ ion can also accommodate the coordination of a water molecule at a ninth position in some macrocyclic complexes. mdpi.com

The design of chelators for Pb2+ must consider the HSAB principle to ensure the formation of thermodynamically stable and kinetically inert complexes. rsc.org This is crucial to prevent the in vivo release of the radionuclide, which could lead to toxicity. rsc.org Macrocyclic chelators are often favored because their pre-organized structures reduce the entropic penalty associated with metal coordination, resulting in highly stable and inert complexes. rsc.org

Development and Characterization of Macrocyclic and Acyclic Chelators for Lead-212 (212Pb)

The development of effective chelators is paramount for the successful application of 212Pb in targeted radionuclide therapy. A range of both macrocyclic and acyclic ligands has been investigated to securely bind 212Pb, ensuring its delivery to the target site while minimizing off-target accumulation.

Acyclic chelators such as DTPA (diethylenetriaminepentaacetic acid) and its derivatives have been explored. nih.govresearchgate.net While acyclic chelators often exhibit rapid complex formation, they can sometimes lack the in vivo stability of their macrocyclic counterparts. nih.gov To address this, modifications such as incorporating cyclic fragments into the DTPA backbone have been shown to enhance the in vitro stability of the resulting 203Pb2+ complexes. nih.gov Amide derivatives of acyclic chelators like DTPAm, EGTAm, and ampam have also been synthesized and evaluated. rsc.org

Macrocyclic chelators are generally preferred due to the high thermodynamic stability and kinetic inertness of their metal complexes. rsc.org Chelators based on the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) scaffold are the most extensively studied for 212Pb. acs.orgresearchgate.net The development of these chelators focuses on optimizing radiolabeling efficiency, complex stability, and in vivo performance.

DOTA is a versatile and widely used macrocyclic chelator in nuclear medicine. snmjournals.org However, for 212Pb, DOTA is considered suboptimal. snmjournals.org While it can form stable complexes with Pb2+, the radiolabeling conditions are often not ideal, and concerns exist about the in vivo stability, with some studies reporting the release of Pb2+ in the acidic tumor microenvironment. snmjournals.org The [Pb(DOTA)]2- complex has a high formation constant (logβ = 24.3), but the release of the daughter nuclide, 212Bi, upon 212Pb decay is a significant issue, with approximately 30-40% of 212Bi being released from the chelate. publish.csiro.auresearchgate.net

To improve upon the properties of DOTA for 212Pb chelation, various derivatives have been developed. Pyridine-modified DOTA analogues (DOTA-1Py, -2Py, and -3Py) have been shown to efficiently complex 203Pb and 212Pb. d-nb.info Another approach involves substituting the carboxylate arms of DOTA with thioether groups to create "softer" chelators like DO2A2S and DO4S, which may be better suited for the borderline acid character of Pb2+. bioemtech.com Indeed, DO2A2S has demonstrated high complexation efficiency under mild conditions and excellent stability in human serum, making it a promising candidate for 203/212Pb-based radiopharmaceuticals. acs.org

ChelatorKey FeaturesReference
DOTA Widely used, but suboptimal for 212Pb chelation. snmjournals.org snmjournals.org
DOTA-Py Derivatives Pyridine-modified analogues with efficient 203/212Pb complexation. d-nb.info
DO2A2S DOTA derivative with two thioether and two acetate (B1210297) arms, showing high complexation efficiency and stability. acs.org acs.orgbioemtech.com

TCMC, also known as DOTAM, was specifically developed for chelating Pb2+ and has become a standard for 212Pb radiolabeling. snmjournals.orgresearchgate.net It generally provides more efficient conjugation and forms more stable complexes, particularly at lower pH, compared to DOTA. oncoinvent.com Radiolabeling with TCMC can be achieved with a tenfold lower chelator concentration compared to DOTA. researchgate.net The bifunctional version, p-SCN-Bn-TCMC, is commonly used for conjugation to biomolecules. researchgate.net

Studies comparing TCMC and DOTA have shown that [203Pb]Pb-TCMC-antibody conjugates have a significantly longer half-dissociation time at acidic pH compared to their DOTA counterparts, indicating higher stability. nih.gov Despite the structural similarities and comparable formation constants with DOTA, TCMC's lower basicity contributes to its favorable properties for Pb2+ chelation. nih.gov TCMC-conjugated antibodies, such as 212Pb-TCMC-trastuzumab, have demonstrated promising preclinical results and have advanced to clinical trials. researchgate.netaimspress.com

ChelatorKey FeaturesReference
TCMC (DOTAM) Specifically developed for Pb2+; more efficient and stable than DOTA for 212Pb. snmjournals.orgresearchgate.net snmjournals.orgresearchgate.net
p-SCN-Bn-TCMC Bifunctional analogue for conjugation to biomolecules. researchgate.net researchgate.netgoogle.com

Research continues into novel ligand systems to further optimize 212Pb chelation. PSC is a macrocyclic chelator based on the cyclen framework that has been investigated for 212Pb. snmjournals.org While the chelation of 212Pb with PSC appears to be slower than with DOTA or TCMC, it still achieves high radiochemical yields. snmjournals.org

H2DOTS, a tetraazamacrocyclic chelator with thiosemicarbazone pendant arms, has shown rapid and stable complexation of 212Pb. rsc.org At room temperature, it achieves high radiochemical conversion at both pH 5.5 and 7.4. rsc.org The resulting [212Pb][Pb(H2DOTS)]2+ complex demonstrates excellent stability in human serum over 48 hours. rsc.org The performance of H2DOTS is comparable or superior to that of TCMC, highlighting its potential for developing 212Pb-based radiopharmaceuticals. rsc.org

Other novel systems include 18-membered macrocycles with amide or dipicolinate pendant arms. rsc.orgacs.org The dipicolinate-armed chelator BADPA-18, for instance, demonstrated rapid complex formation at room temperature and high kinetic inertness, making it a promising candidate for targeted alpha therapy. acs.orgnih.gov

ChelatorKey FeaturesReference
PSC Cyclen-based macrocyclic chelator; slower kinetics but high RCY. snmjournals.org snmjournals.orgrsc.org
H2DOTS Thiosemicarbazone-armed macrocycle; rapid and stable 212Pb complexation. rsc.org rsc.org
BADPA-18 18-membered dipicolinate macrocycle; rapid complexation and high inertness. acs.org acs.orgnih.gov

TCMC (1,4,7,10-tetra(2-carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) Analogues

Radioconjugation Strategies for Site-Specific Labeling with Lead-212 (212Pb)

Radioconjugation involves the attachment of a bifunctional chelator, already complexed with 212Pb or ready for radiolabeling, to a targeting biomolecule. The choice of conjugation strategy is critical and depends on the biomolecule and the desired properties of the final radiopharmaceutical. snmjournals.org The goal is to create a stable link that does not compromise the biological activity of the targeting vector. nih.gov

The most common bifunctional chelators for 212Pb, such as TCMC and DOTA, are often derivatized with a reactive group like an isothiocyanate (e.g., p-SCN-Bn-TCMC) or an N-hydroxysuccinimide ester to facilitate covalent bonding to the biomolecule. snmjournals.orgaimspress.comnih.gov The conjugation reaction conditions, such as the molar ratio of chelator to protein, are empirically determined for each specific biomolecule to ensure optimal labeling without impairing its function. nih.gov

Antibodies and their fragments are the most common targeting vectors for 212Pb-based radioimmunotherapy. aimspress.com The conjugation process typically involves reacting the antibody with a bifunctional chelator like TCMC or DOTA. nih.gov For instance, the isothiocyanate group of p-SCN-Bn-TCMC reacts with primary amine groups (e.g., lysine (B10760008) residues) on the antibody surface to form a stable thiourea (B124793) bond. researchgate.net

The general procedure for creating a 212Pb-labeled antibody involves several steps:

Conjugation : The antibody is reacted with the bifunctional chelator (e.g., TCMC) at a specific molar ratio, typically ranging from 5:1 to 20:1 (chelator:protein). aimspress.comnih.gov

Purification : Unreacted, free chelator is removed from the antibody-chelate conjugate, often through dialysis or size-exclusion chromatography. nih.gov

Radiolabeling : The purified conjugate is then incubated with a solution of 212Pb at an appropriate pH (typically 5.0-5.5) and temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes). researchgate.netnih.gov

Final Purification : The resulting 212Pb-labeled radioimmunoconjugate is purified to remove any unchelated 212Pb, usually with a desalting column like a PD-10. oncoinvent.comnih.gov

This methodology has been successfully applied to various antibodies, including trastuzumab (targeting HER2) and YS5 (targeting CD46), and antibody fragments like panitumumab F(ab')2. aimspress.comosti.gov The use of antibody fragments is particularly suited for radionuclides with shorter half-lives like 212Pb due to their faster clearance from circulation. researchgate.net The development of site-specific conjugation methods is an active area of research, aiming to produce more homogeneous radioconjugates with improved in vivo properties. researchgate.net

BiomoleculeChelatorKey FindingsReference
Trastuzumab TCMCSuccessful preclinical and clinical development for HER2-positive cancers. oncoinvent.comaimspress.com oncoinvent.comaimspress.com
Antibody 225.28 TCMCTargeted chondroitin (B13769445) sulfate (B86663) proteoglycan 4 in triple-negative breast cancer models. mdpi.com mdpi.com
YS5 Antibody TCMCDeveloped for CD46-targeted alpha therapy for prostate cancer. osti.gov osti.gov
Panitumumab F(ab')2 TCMCTolerated modification and radiolabeling well, showing good tumor targeting.

Linker Chemistry for Peptide and Small Molecule Radiopharmaceuticals

The efficacy of peptide and small molecule radiopharmaceuticals depends significantly on the linker connecting the chelator-radionuclide complex to the targeting vector. The linker's structure influences pharmacokinetics, including biodistribution, tumor uptake, and clearance from non-target organs like the kidneys. For Lead-212 (212Pb) based therapies, linker chemistry is tailored to optimize these properties.

Researchers have explored various linker strategies for 212Pb-labeled compounds targeting receptors like the prostate-specific membrane antigen (PSMA) and somatostatin (B550006) receptor subtype 2 (SSTR2). snmjournals.orgnih.gov An abbreviated structure-activity relationship study was conducted by modifying the chelating agent, linker, and targeting scaffold to develop an optimized agent for α-targeted radiotherapy. snmjournals.org For PSMA-targeting small molecules, ligands have been developed based on the Glu-Urea-Lys binding motif, similar to PSMA-617, but with modified linkers and different chelators such as 1,4,7,10-tetra-(2-carbamoyl-methyl)-cyclododecane (TCMC) or DOTA derivatives. nih.govspringermedizin.de

In the development of SSTR2-targeting agents, a series of octreotate derivatives, named eSOMA, were synthesized using different linkers like Amcha (trans-4-(aminomethyl)cyclohexanecarboxylic acid) or Pip (piperidine-4-carboxylic acid) to connect the peptide to a DO3AM or TCMC chelator. mdpi.com Another study on Tyr3-octreotide (TOC) based radiopharmaceuticals investigated the impact of polyethylene (B3416737) glycol (PEG) linkers (PSC-PEG2-TOC and PSC-PEG4-TOC) to improve performance. nih.gov The choice of linker can have a profound effect on biodistribution. For instance, in one study, the ligand NG001, which uses a TCMC chelator, demonstrated a 3.5-fold lower kidney uptake compared to the DOTA-based PSMA-617, a difference attributed to the linker-chelator combination. uio.no Similarly, the introduction of a Pip linker led to an improved biodistribution profile and better tumor visualization in SSTR2 radioligands. mdpi.com

Targeting VectorChelatorLinker TypeKey Research FindingReference
PSMA Ligand (Glu-Urea-Lys)TCMCp-SCN-BnNG001 showed 3.5-fold lower kidney uptake compared to DOTA-based PSMA-617. uio.no
OctreotateDO3AM / TCMCAmcha / PipThe Pip linker resulted in an improved biodistribution profile and better tumor visualization for SSTR2 ligands. mdpi.com
Tyr3-octreotide (TOC)PSCPEG₂, PEG₄Structural modifications including PEG linkers were investigated to improve the performance of SSTR2-targeted therapy. nih.gov
PSMA Ligand (Glu-Urea-Lys)TCMC / DOTAVarious Aromatic/AliphaticModifying the linker, in addition to the chelator and scaffold, is a key strategy to optimize agents for α-therapy. snmjournals.org

Nanoparticle Functionalization with Lead-212 (212Pb) Complexes

Nanoparticles serve as versatile carriers for radionuclides like 212Pb, offering a means to improve localized delivery and potentially overcome challenges associated with conventional radiopharmaceuticals, such as the in vivo release of daughter nuclides. nih.gov The functionalization of nanoparticles with 212Pb can be achieved through several methods.

A common strategy involves the use of bifunctional chelators, which are covalently attached to the nanoparticle surface to stably bind the radiometal. acs.org However, alternative approaches are also being explored. One such method involves the passive targeting of microparticles that act as carrier vehicles. For instance, vaterite microparticles stabilized by pamidronate have been effectively used as 212Pb carriers, achieving labeling yields of ≥98% through simple adsorption. nih.gov These 212Pb-CaCO3 microparticles demonstrated high stability when administered intraperitoneally, with very low leakage of 212Pb to other organs. nih.gov

Another innovative approach involves encapsulating the radionuclide directly within the nanoparticle structure. This has been demonstrated with fullerenes, where 212Pb is incorporated to form an endohedral complex (212Pb@C60). aimspress.comnih.gov This method takes advantage of the recoil energy from the decay of the parent radionuclide (224Ra) to drive the 212Pb atom into the fullerene cage. nih.gov Such encapsulation provides high stability and prevents the release of 212Pb, which would otherwise accumulate in bone. aimspress.com

More recently, ultrasmall silver telluride nanoparticles (2.1 nm core diameter) were radiolabeled with 212Pb using a chelator-free method, achieving a radiolabeling efficiency of 75%. nih.gov These nanoparticles showed very high retention of the daughter nuclide, 212Bi, in vitro, highlighting their potential as an in vivo generator system. nih.gov

Nanoparticle TypeFunctionalization MethodLabeling Efficiency / YieldKey FindingReference
CaCO₃ MicroparticlesAdsorption (stabilized by pamidronate)≥98%Particles provide a means of retaining the radionuclide at the site of administration with high stability. nih.gov
Fullerenes (C₆₀)Encapsulation (recoil from parent decay)Not specifiedEndohedral 212Pb@C₆₀ prevents accumulation of free 212Pb in bone. aimspress.comnih.gov
Silver Telluride NanoparticlesChelator-free labeling75%Demonstrated very high in vitro retention of the daughter nuclide 212Bi. nih.gov
LiposomesEncapsulationNot specifiedLiposomes incorporating 212Pb remained partially intact in vivo. aimspress.com

In Vitro Radiochemical Stability and Transchelation Investigations of 212Pb-Labeled Compounds

The in vitro stability of 212Pb-labeled compounds is a critical parameter that predicts their in vivo behavior. Investigations focus on the integrity of the radiolabeled complex over time in various biological media and the potential for the 212Pb or its daughter nuclide, 212Bi, to be released. The choice of chelator is paramount to ensuring high stability.

The chelator TCMC was specifically developed for Pb(II) and generally forms more stable complexes than the more versatile DOTA, particularly under acidic conditions that might be encountered within cells. mdpi.comresearchgate.net For example, when comparing conjugates at pH 2, the half-dissociation time for [203Pb]Pb–TCMC–CC49 was 150 hours, significantly longer than the 10-15 hours observed for [203Pb]Pb–DOTA–CC49. mdpi.com This superior stability supports the use of TCMC as a preferred ligand for in vivo 212Pb/212Bi generators. researchgate.net

A significant challenge in using 212Pb is the potential for the daughter nuclide, 212Bi, to be released from the chelator following the parent's decay. aimspress.com While the recoil energy from 212Pb's beta decay is substantially lower than that from alpha decay, dissociation can still occur. ncbj.gov.pl Studies have shown that with DOTA complexes, a significant portion (~35%) of the 212Bi daughter can be released from the carrier molecule. aimspress.com In contrast, TCMC-based radiopharmaceuticals and novel nanoparticle systems show improved daughter nuclide retention. nih.govresearchgate.net

Numerous studies have quantified the in vitro stability of various 212Pb compounds. The radiopharmaceutical 212Pb-TCMC-trastuzumab, produced under cGMP conditions, demonstrated high purity and stability over extended periods, with a radiochemical purity of 90.2% after 60 months of storage of the immunoconjugate. nih.gov Newly developed SSTR2-targeting ligands, [203Pb]Pb-eSOMA-01 and [203Pb]Pb-eSOMA-02, showed high stability (>97% intact) in both PBS and mouse serum after 24 hours. mdpi.com Similarly, novel sulfur-containing chelators like DO3SAm and DO2A2S have demonstrated excellent stability for their 203Pb complexes in human serum, with 93-94% integrity after 24 hours. acs.org

CompoundChelatorMediumTime PointStability / Purity (% Intact)Reference
212Pb-TCMC-trastuzumabTCMC-60 months (conjugate storage)90.2% (Radiochemical Purity) nih.gov
[203Pb]Pb-eSOMA-01DO3AM-basedPBS & Mouse Serum24 h>97% mdpi.com
[203Pb]Pb-eSOMA-02TCMC-basedPBS & Mouse Serum24 h>97% mdpi.com
[203Pb]Pb-eSOMA-03DO3AM-basedPBS24 h15% mdpi.com
[203Pb]Pb-PSMA-CA012TCMC-basedSerum72 hStable springermedizin.de
[203Pb][Pb(DO3SAm)]²+DO3SAmHuman Serum24 h93 ± 1% acs.org
[203Pb][Pb(DO2A2S)]DO2A2SHuman Serum24 h94 ± 1% acs.org
[212Pb]Pb-NG001TCMCIn presence of albumin48 hHigh Stability uio.no

Preclinical and Translational Research Applications of Lead 212 212pb Radionuclide Systems

Targeted Alpha Therapy (TAT) Research Frameworks Utilizing Lead-212 (212Pb)

The development of 212Pb-based TAT involves a structured research framework that begins with identifying suitable molecular targets and culminates in evaluating the efficacy of the synthesized radioconjugates in preclinical models. nih.govnih.govunilim.fruio.nosnmjournals.org This approach ensures a systematic progression from basic concept to potential clinical application.

Molecular Target Identification and Validation in Preclinical Models

A critical first step in developing 212Pb-based TAT is the identification and validation of appropriate molecular targets. These targets are typically cell surface proteins that are overexpressed on cancer cells compared to healthy tissues. Preclinical research has focused on several key targets:

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-established target for prostate cancer. nih.govmdpi.comnih.gov Preclinical studies utilize PSMA-positive xenograft models, such as those using C4-2 or PC3-PIP cells, to evaluate the targeting efficiency and therapeutic effect of 212Pb-labeled ligands. nih.govmdpi.comuio.no The high expression of PSMA on prostate cancer cells makes it an attractive target for delivering potent alpha-particle radiation. nih.govuio.no

Gastrin-Releasing Peptide Receptor (GRPR): GRPR is overexpressed in various cancers, including prostate and breast cancer. nih.govresearchgate.netopenmedscience.comnih.gov Preclinical models using GRPR-positive prostate tumor-bearing mice are employed to assess the pharmacokinetics, dosimetry, and efficacy of 212Pb-conjugated GRPR-targeting peptides. nih.govresearchgate.netnih.gov

Somatostatin (B550006) Receptor 2 (SSTR2): SSTR2 is a key target in neuroendocrine tumors. nih.govbioworld.comnih.govendocrine-abstracts.orgsnmjournals.org Preclinical investigations use SSTR2-expressing cell lines like AR42J and corresponding tumor xenograft models in mice to compare the performance of different 212Pb-labeled somatostatin analogs. nih.govbioworld.comnih.govendocrine-abstracts.org

CD38: This transmembrane glycoprotein (B1211001) is highly expressed on multiple myeloma cells, making it a promising target for this hematologic malignancy. nih.govnih.govecancer.orgunilim.fr Preclinical research utilizes human myeloma cell lines, such as RPMI8226, both in vitro and in xenograft mouse models to assess the efficacy of 212Pb-anti-CD38 antibodies. nih.govnih.govecancer.orgunilim.fr

Mesothelin (MSLN): MSLN is overexpressed in several solid tumors, including ovarian cancer. snmjournals.orgaacrjournals.orgglobenewswire.comoranomed.com Preclinical studies involve the use of MSLN-expressing xenograft tumor models to evaluate the biodistribution and tumor-targeting capabilities of 212Pb-labeled DARPins (Designed Ankyrin Repeat Proteins) that specifically bind to MSLN. snmjournals.orgaacrjournals.org

Design and Synthesis of 212Pb-Radiolabeled Targeting Vectors for Cancer Research

The design and synthesis of 212Pb-radiolabeled targeting vectors are crucial for the successful delivery of the alpha-emitter to cancer cells. This process involves several key components: a targeting moiety, a chelator, and the 212Pb radionuclide.

Targeting vectors can be monoclonal antibodies (mAbs), peptides, or other small molecules that bind to specific tumor-associated antigens. nih.govnih.govsnmjournals.org For instance, trastuzumab targets HER2, daratumumab targets CD38, and various small molecules and peptides target PSMA, GRPR, and SSTR2. nih.govnih.govresearchgate.netaacrjournals.org

A chelator is essential to stably bind the 212Pb isotope to the targeting vector. Common chelators used in preclinical research include TCMC (1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and PSC. nih.govnih.govnih.govmdpi.com The choice of chelator can influence the stability and pharmacokinetic properties of the resulting radioconjugate. nih.govnih.gov

The synthesis process involves conjugating the chelator to the targeting molecule and then radiolabeling with 212Pb, which is often obtained from a 224Ra generator. nih.govmdpi.com The radiochemical yield and purity of the final 212Pb-radioconjugate are critical parameters that are carefully assessed. nih.govnih.gov For example, 212Pb-labeled PSMA-targeting ligands and antibodies have been synthesized with high radiochemical yield and purity. nih.govnih.gov

Targeting VectorTargetChelatorRadiolabeling Yield/PurityReference
PSMA-targeting ligands (L1-L5)PSMATCMC, DOTA-monoamide>95% yield nih.gov
Anti-rat HER2/neu antibody (7.16.4)HER2/neuTCMC>95% nih.gov
DaratumumabCD38TCMCNot specified nih.govnih.gov
GRPR1 peptideGRPRDOTAMNot specified researchgate.netnih.gov
TOC peptideSSTR2PSC-PEG2Efficient at 25°C endocrine-abstracts.orgmdpi.com
Anti-MSLN DARPinMSLNDOTAMNot specified snmjournals.orgaacrjournals.org

In Vitro Cellular Efficacy Studies with 212Pb-Radioconjugates

Before advancing to in vivo models, the efficacy of 212Pb-radioconjugates is rigorously tested in vitro using cancer cell lines. These studies provide crucial data on the cytotoxic potential and mechanisms of action of the targeted alpha therapy.

Cell viability and clonogenic assays are fundamental for determining the cytotoxic effects of 212Pb-radioconjugates. unilim.frglobenewswire.com These assays measure the ability of cancer cells to survive and proliferate after treatment.

For example, in studies with multiple myeloma, incubation of the RPMI8226 cell line with 212Pb-daratumumab resulted in a significant inhibition of cell proliferation compared to controls. nih.govnih.gov Similarly, in prostate cancer research, 212Pb-RM2, a BB2 receptor antagonist, decreased cell viability in a time- and dose-dependent manner across a panel of human prostate cancer cell lines. aacrjournals.org

Clonogenic assays, which assess the ability of a single cell to form a colony, provide a stringent measure of cytotoxicity. In studies with a 212Pb-labeled antibody targeting HER2/neu, a dose-dependent decrease in the survival of NT2.5 mouse mammary carcinoma cells was observed. nih.gov For prostate cancer cell lines, PC3 and LNCAP cells showed a surviving fraction of less than 20% at a low concentration of 212Pb-RM2. aacrjournals.org In another study, the clonogenic survival of pancreatic cancer cells and cancer-initiating cells was more effectively inhibited by a B7-H3-targeting 212Pb-antibody compared to a non-specific control. nih.gov

RadioconjugateCell Line(s)Assay TypeKey FindingReference
212Pb-daratumumabRPMI8226 (Multiple Myeloma)Proliferation AssaySignificant inhibition of proliferation after 3 days. nih.govnih.govecancer.org
212Pb-TCMC-7.16.4NT2.5 (Mammary Carcinoma)Clonogenic & Proliferation AssaysDose-dependent reduction in cell survival and proliferation. nih.gov
212Pb-RM2PC3, LNCAP, VCAP, etc. (Prostate Cancer)Viability & Clonogenic AssaysTime- and dose-dependent decrease in viability; PC3 and LNCAP most sensitive. aacrjournals.org
212Pb-NG001C4-2, PC-3 PIP (Prostate Cancer)Clonogenic AssayDose-dependent killing observed at 5-150 kBq/mL. mdpi.com
212Pb-225.28SUM159 (Triple-Negative Breast Cancer)Clonogenic AssaySignificantly inhibited clonogenic survival compared to control. mdpi.com

The high linear energy transfer of alpha particles emitted from the 212Pb decay chain is highly effective at inducing complex DNA double-strand breaks (DSBs), which are difficult for cancer cells to repair and often lead to cell death. aacrjournals.orgnih.govosti.gov

Preclinical studies have investigated the induction of DSBs and the subsequent cellular response. In a study using 212Pb-TCMC-trastuzumab in a human colon cancer xenograft model, treatment led to a significant increase in DNA DSBs at 24 hours post-treatment. aacrjournals.orgnih.govnih.gov This was accompanied by the downregulation of the Rad51 protein, which indicates a delay or impairment in the DNA repair process. aacrjournals.orgnih.gov The increased induction of DSBs and the compromised repair mechanisms are thought to be key contributors to the efficacy of 212Pb-based radioimmunotherapy. aacrjournals.orgnih.govnih.gov Research has also shown that 212Pb-TCMC-trastuzumab treatment interferes with DNA-PK expression, a component of the non-homologous end joining repair pathway. researchgate.net

The extensive DNA damage caused by 212Pb radioconjugates ultimately triggers programmed cell death pathways, primarily apoptosis. Analysis of these pathways helps to elucidate the mechanisms of cell killing.

In the same study of 212Pb-TCMC-trastuzumab in a colon cancer model, a significant induction of apoptosis was observed 24 hours after treatment. aacrjournals.orgnih.gov This was confirmed by the detection of caspase-3 activation, a key executioner enzyme in the apoptotic cascade. researchgate.net The treatment also led to a persistent G2-M cell cycle arrest, preventing the cells from progressing through division and further contributing to cell death. aacrjournals.orgnih.gov These findings demonstrate that 212Pb-based therapies effectively engage cellular machinery to induce apoptosis in targeted cancer cells.

DNA Double-Strand Break Induction and Repair Mechanisms

In Vivo Animal Model Investigations of 212Pb-TAT Efficacy and Biodistribution

The preclinical evaluation of ²¹²Pb-TCMC-trastuzumab (²¹²Pb-TAT) in animal models has been crucial in establishing its therapeutic potential and understanding its behavior in a living system. These studies, primarily conducted in mice, have provided the foundational data necessary to advance this radioimmunotherapy agent toward clinical trials. nih.govaimspress.commdpi.com

Xenograft and Syngeneic Tumor Models in Murine Systems

To investigate the efficacy of ²¹²Pb-TAT, researchers have utilized both xenograft and syngeneic tumor models in mice. Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used to assess the activity of anti-cancer agents against human malignancies.

For instance, studies have employed athymic nude mice bearing intraperitoneal xenografts of human colon carcinoma (LS-174T), which expresses the HER2 receptor targeted by trastuzumab. nih.govnih.gov This model is particularly relevant for studying disseminated peritoneal diseases. aacrjournals.orgresearchgate.net Similarly, orthotopic xenograft models using human prostate cancer cells (PC-3MM2) have been established in male nude mice to evaluate the therapeutic effects of ²¹²Pb-TAT on prostate tumors. researchgate.netoranomed.com Other models have included HER2-positive ovarian cancer xenografts (SKOV3 and OVCAR3) and patient-derived pancreatic cancer xenografts (Panc039). nih.govbiorxiv.orgfrontiersin.org

The choice of tumor model is critical. For example, PC-3MM2 prostate cancer cells have been used specifically because they express HER2 at lower levels, supporting the hypothesis that the potent alpha-particle radiation from ²¹²Pb can be effective even with limited target expression. nih.gov In addition to colon, prostate, and ovarian cancer models, studies have also utilized mice with A-431 tumor cell xenografts, which express Epidermal Growth Factor Receptor (EGFR), to compare the effects of targeting different receptors.

Syngeneic models, which involve implanting cancer cells from the same genetic background as the mouse, are valuable for studying the interaction between the therapy and a competent immune system. While much of the foundational work on ²¹²Pb-TAT has used xenografts, the broader field of radioimmunotherapy utilizes syngeneic models to understand immune responses to treatment.

Pharmacokinetic and Biodistribution Analysis in Preclinical Mammalian Systems

Understanding the pharmacokinetics and biodistribution of ²¹²Pb-TAT is essential for determining its safety and efficacy. Studies in murine models have meticulously tracked the distribution and clearance of the radiolabeled antibody after administration.

Following intravenous injection in mice with orthotopic prostate cancer xenografts, the biodistribution of ²¹²Pb-trastuzumab was analyzed in various organs over 72 hours. researchgate.net High-resolution gamma spectrometry was used to quantify the amount of ²¹²Pb in tissues. researchgate.netoranomed.com These studies revealed that a significant percentage of the injected dose localized to the tumor. For example, in mice with PC-3MM2 tumors, approximately 8% of the injected dose was observed in the tumor at 12 hours post-injection, despite the limited HER2 receptor expression on these cells. researchgate.netoranomed.com

The clearance of ²¹²Pb-trastuzumab from the blood typically follows a two-component exponential function. researchgate.net The stability of the linkage between ²¹²Pb and the TCMC chelator is a critical factor, as it prevents the premature release of the radionuclide. The TCMC chelator was specifically developed to form a stable complex with lead, overcoming the instability seen with previous chelators. mdpi.comd-nb.info

Biodistribution studies have also been conducted following intraperitoneal (IP) administration, which is a relevant route for treating peritoneal carcinomatosis. nih.govnih.gov These preclinical animal studies demonstrated that IP administration leads to high retention of the radioimmunoconjugate within the peritoneal cavity, which was later confirmed in nonhuman primate and human clinical studies. nih.govnih.govresearchgate.net In cynomolgus monkeys, quantitative imaging showed that over 95% of the decay-corrected ²¹²Pb activity and approximately 88% of its daughter, ²¹²Bi, remained in the peritoneal cavity up to 48 hours after injection. nih.gov

The following table summarizes key findings from biodistribution studies of ²¹²Pb-labeled trastuzumab in various preclinical models.

Animal ModelTumor TypeAdministration RouteKey Biodistribution FindingsReference
Male Nude MiceOrthotopic PC-3MM2 Human Prostate CarcinomaIntravenous~8% of injected dose in the tumor at 12 hours post-injection. researchgate.netoranomed.com researchgate.netoranomed.com
Athymic Nude MiceSubcutaneous A-431 XenograftsNot SpecifiedComparison of biodistribution between anti-HER2 and anti-CEA antibodies. researchgate.net
Athymic Nude MiceIntraperitoneal LS-174T Human Colon CarcinomaIntraperitonealHigh retention in the peritoneal cavity. nih.gov
Cynomolgus MonkeysN/A (Toxicology Study)Intraperitoneal>95% of ²¹²Pb and ~88% of ²¹²Bi retained in the peritoneal cavity up to 48 hours. nih.gov nih.gov
Tumor Growth Inhibition and Survival Studies in Preclinical Settings

The ultimate goal of ²¹²Pb-TAT is to inhibit tumor growth and improve survival. Preclinical studies have consistently demonstrated the potent anti-tumor efficacy of this approach.

In a model of disseminated peritoneal disease using LS-174T xenografts, a single intraperitoneal injection of ²¹²Pb-TCMC-trastuzumab significantly increased median survival compared to untreated controls. nih.gov Specifically, a 20 µCi dose extended median survival from 19 days to 57 days. nih.gov Even at lower doses, significant therapeutic effects were observed. aimspress.com

Similarly, in an orthotopic human prostate cancer xenograft model (PC-3MM2), a single intravenous dose of ²¹²Pb-TCMC-trastuzumab led to the suppression of tumor growth and prolonged median survival by 50% compared to the control group. nih.govresearchgate.net These results are particularly noteworthy given the low HER2 expression of the PC-3MM2 cells, highlighting the potent cytotoxicity of the alpha particles delivered by ²¹²Pb. nih.gov

Studies have also explored combination therapies to enhance the efficacy of ²¹²Pb-TAT. For example, combining ²¹²Pb-trastuzumab with chemotherapeutic agents like gemcitabine (B846) has shown synergistic effects, leading to even greater improvements in median survival in mice with peritoneal xenografts. aacrjournals.org In one study, combining gemcitabine with a 10 µCi dose of ²¹²Pb-trastuzumab increased median survival to 70 days, compared to 45 days with the radioimmunoconjugate alone and 16 days for untreated mice. aacrjournals.org

The table below presents a summary of efficacy findings from various preclinical studies.

Animal ModelTumor TypeTreatmentKey Efficacy FindingsReference
Athymic Nude MiceIntraperitoneal LS-174T Human Colon CarcinomaSingle 20 µCi IP dose of ²¹²Pb-TCMC-trastuzumabMedian survival increased from 19 days (control) to 57 days. nih.gov nih.gov
Athymic Nude MiceOrthotopic PC-3MM2 Human Prostate CancerSingle 20 µCi IV dose of ²¹²Pb-TCMC-trastuzumabSuppressed tumor growth and prolonged median survival by 50% vs. control. nih.gov nih.gov
Athymic Nude MiceIntraperitoneal LS-174T Xenografts10 µCi ²¹²Pb-trastuzumab + GemcitabineMedian survival increased to 70 days vs. 45 days for ²¹²Pb-trastuzumab alone. aacrjournals.org aacrjournals.org
Nude MiceSubcutaneous Panc039 Human PDXSingle IV doses of 0.36, 0.54, or 0.73 MBq ²¹²Pb-376.96Significant tumor growth inhibition at all doses compared to controls. nih.gov nih.gov
Nude MiceIntraperitoneal SKOV3 Ovarian CancerTwo 0.74 MBq IP doses of Pb-214/Bi-214-TCMC-TrastuzumabSignificantly suppressed tumor growth for 60 days. frontiersin.org frontiersin.org

These comprehensive in vivo investigations have been instrumental in demonstrating the efficacy and characterizing the biodistribution of ²¹²Pb-TAT, providing a strong rationale for its clinical development for treating HER2-expressing cancers. mdpi.comresearchgate.net

Non-Therapeutic Research Applications of Lead-212 (212Pb)

Beyond its direct therapeutic use, Lead-212 and its isotopes serve valuable roles in non-therapeutic research, primarily in the development of new radiopharmaceuticals and in fundamental radiobiology studies.

Radiotracer Development for Imaging and Biodistribution Studies in Research Models (e.g., using 203Pb as a surrogate)

A significant challenge in developing ²¹²Pb-based therapies is that ²¹²Pb itself is not ideal for standard medical imaging techniques like SPECT (Single-Photon Emission Computed Tomography). To overcome this, the gamma-emitting isotope Lead-203 (²⁰³Pb) is often used as an imaging surrogate. nih.govmdpi.comnih.gov

Since ²⁰³Pb and ²¹²Pb are isotopes of the same element, they exhibit identical chemical and biological behavior. mdpi.combiorxiv.org This allows researchers to label a targeting molecule with ²⁰³Pb and use SPECT imaging to accurately predict the in vivo biodistribution and pharmacokinetics of the corresponding ²¹²Pb-labeled therapeutic agent. nih.govmdpi.com This "theranostic pair" approach is crucial for dosimetry calculations, helping to estimate the radiation doses that would be delivered to tumors and healthy organs by the therapeutic ²¹²Pb. d-nb.infonih.gov

Numerous preclinical studies have successfully used ²⁰³Pb for imaging and biodistribution analysis prior to therapy with ²¹²Pb. For example, in the development of radioligands targeting the CXCR4 receptor, SPECT/CT imaging with [²⁰³Pb]-pentixather was used to visualize tumor uptake and inform dosimetry calculations for therapy with [²¹²Pb]-pentixather. biorxiv.org Similarly, ²⁰³Pb-labeled ligands targeting Prostate-Specific Membrane Antigen (PSMA) have been used to select the most promising candidates for therapy with ²¹²Pb. d-nb.info This approach provides confidence that the imaging data accurately reflects the expected behavior of the therapeutic compound, streamlining the development of new targeted alpha therapies. mdpi.combiorxiv.org

Fundamental Radiobiology Research Utilizing Alpha Emitters

Lead-212, as an in vivo generator of the alpha-emitter Bismuth-212 (B1232854) (²¹²Bi), is a valuable tool for fundamental radiobiology research. aimspress.comnih.gov The high linear energy transfer (LET) and short range of alpha particles cause dense, complex, and highly lethal DNA double-strand breaks, which are difficult for cells to repair. nih.govfrontiersin.orgfrontiersin.org Studying the cellular response to this type of radiation provides critical insights into the mechanisms of cell killing and potential resistance pathways.

Research using ²¹²Pb-labeled agents has helped to elucidate the molecular mechanisms underlying the efficacy of targeted alpha therapy. Studies on tumor xenografts treated with ²¹²Pb-TCMC-trastuzumab have shown that the treatment induces apoptosis (programmed cell death), causes a G2/M cell cycle arrest, and delays the repair of DNA double-strand breaks. nih.govresearchgate.netnih.gov Gene expression profiling of these tumors has identified specific genes involved in cell cycle arrest and apoptosis that are modulated by the alpha-particle radiation. nih.govmdpi.com

This fundamental research is not limited to the direct effects on irradiated cells. Studies are also exploring bystander effects, where non-irradiated cells near the targeted cells also show signs of damage, and systemic effects involving the immune system. frontiersin.org Understanding these complex biological responses at a fundamental level is essential for optimizing targeted alpha therapy, developing rational combination strategies, and ultimately realizing the full potential of radionuclides like ²¹²Pb for cancer treatment. aacrjournals.orgfirstwordpharma.com

Calibration Standards and Reference Sources in Nuclear Physics Research

Lead-212 (²¹²Pb), due to its specific decay characteristics, serves as a valuable component in the development of calibration standards and reference sources for nuclear physics research. Its decay chain includes both beta and alpha emissions, along with gamma rays of well-defined energies, which are crucial for the calibration of various radiation detectors.

A primary activity standard for ²¹²Pb in equilibrium with its progeny has been established using triple-to-double coincidence ratio (TDCR) liquid scintillation (LS) counting. nih.govnist.gov This method allows for a highly accurate determination of the activity. To ensure the reliability of this standard, confirmatory measurements have been conducted using LS efficiency tracing with tritium (B154650) and 4παβ(LS)-γ(NaI(Tl)) anticoincidence counting. nist.gov A Monte Carlo-based approach was employed to assess uncertainties arising from nuclear decay data, such as branching ratios and particle energies, resulting in combined standard uncertainties of 0.20% or less. nist.gov

In practical applications, the 238.6 keV gamma peak of ²¹²Pb is often used for the calibration of High Purity Germanium (HPGe) detectors. researchgate.netresearchgate.net These calibrated HPGe detectors can then be used to determine geometry-specific calibration factors for other types of detectors, like sodium iodide (NaI) detectors and reentrant ionization chambers, which are commonly used in preclinical and clinical trials. researchgate.net The development of a primary activity standard for ²²⁴Ra in equilibrium with its progeny, which includes ²¹²Pb, further enhances the accuracy of these calibrations. nih.gov

The establishment of reliable calibration standards for ²¹²Pb is essential for ensuring the accuracy of injected doses in both preclinical and clinical studies. researchgate.net Inaccurate calibration settings on radionuclide calibrators can lead to significant biases in activity measurements. nih.govnist.gov Therefore, the use of NIST-traceable ²³²U/²¹²Pb standard sources is critical for maintaining consistency and accuracy in research and clinical applications. researchgate.net

Calibration Parameter Method/Standard Key Findings/Significance
Primary Activity StandardizationTriple-to-Double Coincidence Ratio (TDCR) Liquid Scintillation (LS) CountingAchieved combined standard uncertainties of ≤ 0.20%. nist.gov
Confirmatory MeasurementsLS efficiency tracing with tritium; 4παβ(LS)-γ(NaI(Tl)) anticoincidence countingValidated the primary standardization results. nist.gov
HPGe Detector CalibrationUse of the 238.6 keV gamma peak from a NIST-traceable ²³²U/²¹²Pb sourceProvides a reliable reference for calibrating other detectors. researchgate.netresearchgate.net
Secondary Detector CalibrationCross-calibration of NaI detectors and ionization chambers against a calibrated HPGe detectorEnables accurate activity measurements in various experimental setups. researchgate.net

Micro/Nano-mechanical Measurements of Nuclear Decay Recoil

A groundbreaking application of Lead-212 in nuclear physics research involves its use in micro- and nano-mechanical measurements of nuclear decay recoil. energy.govphysicsworld.com This innovative technique offers a new way to study the fundamental properties of nuclear decay by observing the mechanical "kick" imparted to a microscopic object containing the decaying nucleus. researchgate.netenergy.gov

In these experiments, a few dozen radioactive ²¹²Pb atoms are implanted into silica (B1680970) microspheres, typically around 3 microns in diameter. energy.govphysicsworld.com These microspheres are then levitated in a high vacuum using a focused laser beam, a technique known as an optical tweezer. physicsworld.comaps.org The extreme isolation from the environment provided by the high vacuum and optical levitation minimizes thermal noise and other external forces, allowing for the detection of the minuscule recoil from a single nuclear decay. energy.govaps.org

As the implanted ²¹²Pb undergoes its decay chain, eventually leading to the emission of an alpha particle from its daughter nuclide, Polonium-212 (²¹²Po), the microsphere recoils in the opposite direction to conserve momentum. physicsworld.comdiscovermagazine.com This recoil, although incredibly small, can be precisely measured by tracking the motion of the levitated microsphere with the scattered laser light. physicsworld.comaps.org

This technique has enabled the first mechanical detection of individual nuclear decays. energy.gov Researchers have been able to identify decay events by observing two distinct signatures: a change in the electric charge of the microsphere and the coincident physical recoil. energy.govarxiv.org The measured impulse from the recoil is consistent with theoretical predictions for alpha and beta decays. aps.org

The ability to measure the recoil momentum provides a powerful tool for studying the properties of emitted particles, including those that are difficult to detect directly, such as neutrinos. physicsworld.com By scaling these techniques to even smaller nanoparticles, it may be possible to detect the recoil from the emission of a single beta particle, gamma ray, or even a neutrino. energy.gov This research opens up new avenues for exploring fundamental physics, including the search for new particles and interactions. physicsworld.com

Experimental Parameter Description Significance
Radioactive IsotopeLead-212 (²¹²Pb)Serves as the parent isotope, initiating a decay chain that produces a measurable recoil. physicsworld.com
Micro-objectSilica microspheres (~3 µm diameter)The object in which the ²¹²Pb is embedded and whose recoil is measured. energy.govphysicsworld.com
Levitation TechniqueOptical Tweezer (focused laser beam)Provides extreme isolation from the environment, enabling the detection of tiny forces. physicsworld.comaps.org
Detection MethodMeasurement of the microsphere's motion and change in electric chargeAllows for the identification of individual nuclear decay events. energy.govaps.org
Measured QuantityRecoil impulse of the microsphereProvides information about the momentum of the emitted decay products. physicsworld.comaps.org
Potential ApplicationsDetection of neutrinos and other neutral particles, search for new physicsOpens up new possibilities for studying fundamental interactions. energy.govphysicsworld.com

Analytical Methodologies for the Detection and Quantification of Lead 212 212pb

Gamma Spectrometry for Identification and Quantification of 212Pb and Daughter Products

Gamma spectrometry is a non-destructive technique widely used for the identification and quantification of gamma-emitting radionuclides. In the context of ²¹²Pb, it is essential for measuring the activity of ²¹²Pb and its gamma-emitting daughter products, such as Bismuth-212 (B1232854) (²¹²Bi) and Thallium-208 (²⁰⁸Tl), once secular equilibrium is established. nih.govnih.gov The analysis of the characteristic gamma-ray energies and intensities allows for the determination of the activity of each radionuclide in the decay chain. nih.govhilarispublisher.com

Key gamma-ray emissions used for the quantification of the ²¹²Pb decay chain include the 238.6 keV peak from ²¹²Pb, the 727.3 keV peak from ²¹²Bi, and the 583.2 keV peak from ²⁰⁸Tl. nih.govhilarispublisher.com

High Purity Germanium (HPGe) Detector Systems

High Purity Germanium (HPGe) detectors are the cornerstone for high-resolution gamma spectrometry. ortec-online.comarxiv.org Their superior energy resolution is critical for resolving the complex gamma spectra of ²¹²Pb and its progeny, which includes numerous gamma-ray emissions. researchgate.netresearchgate.net This high resolution allows for the accurate identification and quantification of individual radionuclides within the sample, even in the presence of other radioactive isotopes. researchgate.netresearchgate.net

HPGe detectors are frequently used to calibrate other, more commonly used, instruments like dose calibrators and Sodium Iodide (NaI) detectors. nih.govnih.gov The process involves using a well-characterized HPGe system to determine the precise activity of a ²¹²Pb source, which is then used to establish geometry-specific calibration factors for the other instruments. researchgate.netnih.gov The detector's efficiency is a critical parameter and is typically determined using certified standard sources across a range of energies. researchgate.netd-nb.info

Table 1: Comparison of HPGe and NaI(Tl) Detector Characteristics

Feature High Purity Germanium (HPGe) Sodium Iodide (NaI(Tl))
Energy Resolution (FWHM at 662 keV) ~1.8-2.0 keV ~40-50 keV (~6-8%)
Detection Efficiency Lower Higher
Operating Temperature Cryogenic (~77 K) Room Temperature
Cost High Moderate

| Primary Use for ²¹²Pb | High-precision quantification, calibration standard, radionuclide purity | Routine activity measurements, higher throughput screening |

Sodium Iodide (NaI) Scintillation Detectors

Alpha Spectrometry for Direct Measurement of Alpha Emissions from the Decay Chain

The therapeutic efficacy of ²¹²Pb is derived from the alpha particles emitted by its daughters, ²¹²Bi and Polonium-212 (²¹²Po). researchgate.net Alpha spectrometry allows for the direct measurement of these alpha emissions. The ²¹²Pb decay chain features two primary alpha emissions: one from ²¹²Bi (at ~6.1 MeV) and a more energetic one from ²¹²Po (at ~8.8 MeV). researchgate.net This technique is particularly useful in research settings to study the fundamental decay properties and to ensure the presence and expected ratio of these crucial alpha-emitting daughters. However, for routine quantification, gamma spectrometry is more common due to the greater penetrating power of gamma rays, which simplifies sample preparation and measurement.

Liquid Scintillation Counting (LSC) for Total Radionuclide Activity Measurement

Liquid Scintillation Counting (LSC) is a highly efficient method for measuring the total activity of a sample containing ²¹²Pb and its progeny. nih.gov It is particularly effective for quantifying beta-emitting radionuclides like ²¹²Pb itself. The sample is dissolved in a liquid scintillation cocktail, which emits light when it interacts with the radiation. This light is then detected by photomultiplier tubes.

LSC is a primary standardization technique for ²¹²Pb activity. nih.govnist.gov Methods like the Triple-to-Double Coincidence Ratio (TDCR) are employed for absolute activity determination without the need for a calibrated source of the same radionuclide. nih.govsnmjournals.orgresearchgate.net TDCR is a powerful technique that relies on the analysis of coincidence signals from three photodetectors to determine the detection efficiency directly from the sample being measured. researchgate.net LSC provides a measure of the total activity from all decays (alpha and beta) within the sample, making it a comprehensive tool for activity standardization. nih.gov

Chromatographic Techniques for Radiochemical Purity Assessment (e.g., Radio-iTLC, Radio-HPLC)

Ensuring that ²¹²Pb is properly attached to its targeting molecule is critical for the effectiveness and safety of a radiopharmaceutical. Chromatographic techniques are essential for determining the radiochemical purity, which is the fraction of the total radioactivity present in its desired chemical form. nih.gov

Radio-Instant Thin-Layer Chromatography (Radio-iTLC): This is a rapid and simple method used for routine quality control to separate the radiolabeled compound from unbound ²¹²Pb and other radiochemical impurities. nih.govresearchgate.netresearchgate.net Different mobile phases can be used to achieve the desired separation on the TLC plate. researchgate.net The distribution of radioactivity on the chromatogram is then measured with a radiation detector. mdpi.compreprints.org

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC provides a more detailed analysis of the radiochemical species present in the sample. nih.gov It offers high resolution to separate the desired radiolabeled product from precursors, free ²¹²Pb, and any other radiolabeled byproducts. d-nb.info The eluate from the HPLC column passes through a radioactivity detector (in addition to a standard UV detector), providing a quantitative measure of the purity of the ²¹²Pb-labeled compound. nih.govcalvin.edu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Lead Analysis and Isotopic Ratio Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for elemental and isotopic analysis. researchgate.netnih.gov While gamma spectrometry measures the radioactive decay, ICP-MS measures the mass of the atoms themselves. It can be used to determine the total concentration of lead in a sample and to measure the relative abundance of different lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb, and ²¹²Pb). researchgate.netmdpi.com

This capability is particularly important for determining the specific activity of a ²¹²Pb preparation (the ratio of radioactivity to the total mass of the element). High-precision isotopic ratio measurements often require multi-collector ICP-MS (MC-ICP-MS) for the best results. mdpi.comnih.gov However, quadrupole-based ICP-MS (Q-ICP-MS) can also be used, though careful optimization is needed to ensure accuracy. mdpi.com This technique is crucial for characterizing the isotopic composition of the lead and ensuring that there are no significant quantities of stable lead isotopes that could reduce the therapeutic efficacy.

Autoradiography and Imaging Techniques for Spatial Distribution Analysis of 212Pb in Research Samples

The spatial distribution of Lead-212 (²¹²Pb) and its decay progeny in research samples is crucial for understanding its therapeutic efficacy and potential toxicity. Autoradiography and various imaging techniques are employed to visualize and quantify the localization of ²¹²Pb at the tissue, cellular, and subcellular levels. These methods provide invaluable data for dosimetry calculations and for optimizing the design of ²¹²Pb-based radiopharmaceuticals.

Autoradiography for Ex Vivo Analysis

Autoradiography provides high-resolution images of the distribution of radioactivity within tissue sections. For α-particle emitters like the progeny of ²¹²Pb, specialized digital autoradiography techniques, such as the α-camera, have been developed. nih.gov These methods are based on the principle of scintillation and can detect individual α-particles, allowing for quantitative imaging of the activity distribution in tissues ex vivo. nih.gov

A study evaluating a disseminated prostate cancer mouse model utilized ex vivo gamma-autoradiography to analyze the distribution of [²¹²Pb]Pb-AB001. springermedizin.de Two hours after injection, organs were harvested and exposed to a phosphor screen overnight. The resulting images showed a homogeneous distribution in the liver and lungs of control mice. In contrast, metastatic xenografts displayed focal areas of high intensity, described as "red hotspots," in the femoral epiphyses, lungs, and liver, indicating the localized accumulation of the radiopharmaceutical in micrometastases. springermedizin.de

Quantitative whole-body autoradiography (QWBA) is another powerful technique used to assess the tissue distribution of radiolabeled compounds. plos.org While traditionally used for beta-emitters, its principles can be adapted for alpha- and gamma-emitting isotopes. QWBA provides a comprehensive overview of the distribution of the radiolabel across the entire body of a research animal at different time points. plos.org

In Vivo Imaging Techniques

In vivo imaging allows for the non-invasive, longitudinal assessment of the biodistribution and pharmacokinetics of ²¹²Pb-labeled compounds.

Single-Photon Emission Computed Tomography (SPECT)

SPECT is a key imaging modality for visualizing the gamma emissions from ²¹²Pb and its daughter radionuclide, Thallium-208 (²⁰⁸Tl). The decay of ²¹²Pb to Bismuth-212 (²¹²Bi) is accompanied by the emission of imageable gamma rays at 238.6 keV (43.3% intensity) and X-rays between 75-91 keV (36% total intensity). nih.gov Additionally, the decay of ²⁰⁸Tl produces a high-energy 2614.5 keV gamma-ray. nih.govresearchgate.net While this high-energy photon presents challenges due to scatter, it can also be used for imaging. researchgate.netsnmmi.org

Phantom studies have been conducted to establish the feasibility and optimize protocols for quantitative ²¹²Pb SPECT/CT imaging. nih.govresearchgate.net These studies have shown that calibration factors are stable for activities above 1 MBq and that using specific energy windows (e.g., a 40% window at 79 keV and a 20% window at 239 keV) can provide reliable quantification. researchgate.net

Recent first-in-human studies have demonstrated the clinical feasibility of SPECT/CT imaging to assess the biodistribution of ²¹²Pb-labeled radiopharmaceuticals. In one study, a patient with metastatic castration-resistant prostate cancer was administered 60 MBq of [²¹²Pb]Pb-ADVC001. snmmi.orgascopost.com SPECT/CT images taken at 1.5, 5, 20, and 28 hours post-infusion showed rapid and persistent uptake in tumors, which correlated well with pre-treatment PET/CT images. snmmi.orgascopost.com This highlights the potential of SPECT imaging for patient selection, treatment planning, and dosimetry. snmmi.orgascopost.com

Planar Gamma Camera Imaging

Planar gamma camera imaging offers a simpler, more widely available alternative to SPECT for assessing ²¹²Pb biodistribution. urotoday.comnih.gov Studies in nonhuman primates using a ²¹²Pb-trastuzumab conjugate demonstrated that quantitative gamma camera imaging could effectively track the radiopharmaceutical. nih.gov The results indicated that approximately 95.5% of the decay-corrected ²¹²Pb activity was retained in the peritoneal region up to 48 hours after administration. nih.gov

The table below summarizes key findings from research studies employing autoradiography and imaging techniques for ²¹²Pb.

TechniqueSample TypeKey FindingsReference
Gamma-AutoradiographyMouse organs (femurs, liver, lungs)Showed localized accumulation of [²¹²Pb]Pb-AB001 in micrometastases as "red hotspots". springermedizin.de
SPECT/CTPhantomEstablished feasibility of quantitative imaging using 79 keV and 239 keV energy windows. nih.govresearchgate.net
SPECT/CTHuman (prostate cancer)Demonstrated rapid and persistent tumor uptake of [²¹²Pb]Pb-ADVC001, confirming target engagement. snmmi.orgascopost.com
Planar Gamma CameraNonhuman primateQuantified retention of ²¹²Pb-trastuzumab in the peritoneal cavity. nih.gov
Micro-SPECT ImagingMice with tumor xenograftsVisualized the biodistribution and clearance of [²¹²Pb]Pb-PSC-PEG-T. mdpi.com

The Theranostic Pair: ²⁰³Pb and ²¹²Pb

A significant advantage in the development of ²¹²Pb-based therapies is the existence of its isotope, Lead-203 (²⁰³Pb). mdpi.comnih.govsnmjournals.org With a half-life of 51.9 hours and gamma emissions suitable for SPECT imaging, ²⁰³Pb serves as an excellent imaging surrogate for ²¹²Pb. mdpi.comsnmjournals.org Using this "theranostic pair" allows for the accurate prediction of the pharmacokinetics and dosimetry of the therapeutic ²¹²Pb compound through pre-treatment imaging with the ²⁰³Pb analogue. mdpi.comnih.govopenmedscience.com This approach provides confidence that the biodistribution observed with the imaging agent will be representative of the therapeutic agent, streamlining clinical translation. nih.govopenmedscience.com

Environmental Research and Radioecological Studies of Lead 212 212pb

Natural Occurrence and Geochemical Mobility of Lead-212 (²¹²Pb) in Terrestrial and Aquatic Systems

Lead-212 (²¹²Pb), a naturally occurring radioactive isotope of lead, is a member of the thorium-232 (²³²Th) decay series. Its presence in the environment is intrinsically linked to the distribution of its ultimate parent, ²³²Th, a primordial radionuclide found in varying concentrations in the Earth's crust. Consequently, ²¹²Pb can be detected in trace amounts in most soils, rocks, water bodies, and biological organisms.

The formation of ²¹²Pb occurs through the alpha decay of its short-lived parent, polonium-216 (B1232323) (²¹⁶Po), which itself is a product of a series of decays originating from ²³²Th. This decay chain ensures a continuous, albeit low-level, supply of ²¹²Pb into the environment. The concentration of ²¹²Pb in natural systems is highly variable and depends on the local geology, particularly the abundance of thorium-bearing minerals. For instance, areas with soils derived from volcanic rocks can exhibit higher natural fluxes of ²¹²Pb's gaseous precursor, radon-220 (B1213171) (²²⁰Rn), leading to higher local concentrations of ²¹²Pb. nih.gov

The geochemical mobility of lead, including the ²¹²Pb isotope, in terrestrial and aquatic systems is influenced by a complex interplay of physical and chemical factors. These include pH, the presence of organic matter, the formation of complexes, and sorption processes. dri.edu Generally, lead is considered to be relatively immobile in the environment. nih.gov However, its mobility can be enhanced under certain conditions. Studies on stable lead isotopes suggest that heavier isotopes may exhibit different mobility characteristics. For example, in the pedosphere (the soil layer), heavier lead isotopes have shown stronger mobility relative to lighter ones and are more likely to transfer into the exchangeable and carbonate-bound fractions of the soil. osti.gov

Once in the soil, lead can be taken up by plants, entering the terrestrial food web. However, transfer through the food web often results in lower concentrations at successively higher trophic levels. nih.gov In aquatic systems, the fate of ²¹²Pb is governed by its solubility and its tendency to adsorb onto particulate matter. Due to the formation of various precipitates, the concentration of dissolved lead in environmental waters is generally low. epj-conferences.org It can be readily adsorbed onto sediments, which act as a significant sink for lead isotopes. wikipedia.org The biogeochemical cycle of lead is significantly influenced by both natural processes like rock weathering and anthropogenic activities. nih.govwikipedia.org

Table 1: Radioactive Properties of Lead-212 and Related Nuclides in the Thorium-232 Decay Series

Atmospheric Transport and Deposition Mechanisms of Radon-220 (²²⁰Rn) Daughters, Including ²¹²Pb

The atmospheric journey of ²¹²Pb begins with its gaseous precursor, Radon-220 (²²⁰Rn), also known as thoron. ²²⁰Rn emanates from soils and rocks containing its parent, ²³²Th. researchgate.net Due to its very short half-life of about 55.6 seconds, the atmospheric transport of ²²⁰Rn itself is limited to short distances from its source, typically within the first few meters of the Earth's surface. osti.gov

Upon decay, ²²⁰Rn forms a series of short-lived, solid, metallic progeny, including ²¹²Pb. These newly formed radionuclides readily attach to existing aerosol particles in the atmosphere. The activity distribution of ²¹²Pb is largely associated with fine aerosols, with an activity median aerodynamic diameter averaging around 0.13 µm. This attachment to aerosols is a critical step, as the relatively long half-life of ²¹²Pb (10.64 hours) allows it to be transported over much greater distances by atmospheric movements compared to its parent, ²²⁰Rn.

The atmospheric concentration of ²¹²Pb is influenced by several factors, including the rate of ²²⁰Rn exhalation from the ground, atmospheric stability, wind velocity, and precipitation. researchgate.net For instance, atmospheric inversions can trap radon and its daughters, leading to increased concentrations near the surface, although some studies suggest this has little impact on ²¹²Pb levels. researchgate.net Conversely, high wind speeds can lead to greater dispersion and lower concentrations.

Deposition of ²¹²Pb from the atmosphere occurs through both dry and wet mechanisms. researchgate.net

Dry Deposition: This involves the gravitational settling of the aerosol particles to which ²¹²Pb is attached, as well as impaction on surfaces like vegetation. Studies have shown that ²¹²Pb can be used as a tracer to estimate the deposition velocity of particulate matter on foliar surfaces. nih.gov

Wet Deposition: This process involves the removal of ²¹²Pb-laden aerosols from the atmosphere by precipitation, such as rain or snow. researchgate.net Rainfall has been observed to significantly reduce atmospheric ²¹²Pb concentrations. researchgate.net

The activity ratios of different radon daughters, such as ²¹²Bi/²¹²Pb, can be used to estimate aerosol residence times in the atmosphere, providing valuable insights into atmospheric transport and mixing processes. researchgate.netnih.gov

Biogeochemical Cycling and Environmental Fate Modeling of Lead-212 (²¹²Pb)

The biogeochemical cycling of ²¹²Pb encompasses its movement and transformation through various environmental compartments, including the atmosphere, soil, water, and biota. The cycle is initiated by the exhalation of ²²⁰Rn from the soil, followed by the atmospheric transport and deposition of ²¹²Pb. researchgate.net

Atmospheric deposition, both wet and dry, is a primary pathway for the contamination of topsoil and vegetation with ²¹²Pb. researchgate.net Once deposited, ²¹²Pb becomes part of the soil ecosystem. Its behavior in soil is governed by processes such as adsorption to soil particles, particularly clays (B1170129) and organic matter, and dissolution in soil water. The chemical speciation of lead in soil is crucial as it determines its mobility and bioavailability. nih.gov Microorganisms can play a role in the immobilization of lead through processes like biomineralization and biosorption, transforming it into more stable forms. nih.gov

From the soil, ²¹²Pb can be taken up by plant roots and incorporated into plant tissues. The extent of this uptake depends on soil properties and plant species. Lead can also be directly deposited onto plant leaves from the atmosphere. nih.gov This introduces ²¹²Pb into the terrestrial food chain.

In aquatic environments, ²¹²Pb introduced via atmospheric deposition or runoff from land tends to associate with suspended particles and eventually settles into the sediment layer, which acts as a major sink. wikipedia.org

Methods for Environmental Monitoring and Remediation Research Related to ²¹²Pb

Monitoring the presence and concentration of ²¹²Pb in the environment is crucial for radioecological studies and ensuring radiological safety. Various methods are employed to detect and quantify this radionuclide in different environmental media.

Environmental Monitoring Techniques:

Gamma Spectrometry: This is a primary technique for identifying and quantifying ²¹²Pb. It detects the characteristic gamma rays emitted during the decay of ²¹²Pb and its progeny. High-purity germanium (HPGe) detectors are often used for their excellent energy resolution, allowing for the clear identification of ²¹²Pb even in complex samples. nih.gov This method can be applied to various samples, including air filters, soil, water, and vegetation. nih.govdri.edu

Air Sampling: To measure atmospheric ²¹²Pb, air is pumped through filters (e.g., glass-fiber or cellulose) to collect aerosol particles. nih.govdri.edu The filters are then analyzed using gamma spectrometry to determine the activity of the collected ²¹²Pb.

Radon/Thoron Progeny Measurement: Since ²¹²Pb is a decay product of ²²⁰Rn (thoron), monitoring thoron and its other daughters can provide indirect information about ²¹²Pb levels. Instruments like RAD7 detectors or monitors that measure the potential alpha energy concentration (PAEC) of radon and thoron decay products can be used. researchgate.net

Water Sample Analysis: Determining ²¹²Pb in water often requires processing large sample volumes due to its generally low concentrations. epj-conferences.org Pre-concentration steps, such as co-precipitation (e.g., as lead sulfide), are typically performed before radiometric measurement. epj-conferences.org

Remediation Research: Research into the remediation of lead-contaminated sites, which would be applicable to ²¹²Pb, focuses on reducing its mobility and bioavailability in the environment.

Immobilization: This approach involves adding amendments to contaminated soil to transform lead into less soluble and less bioavailable forms. Materials like hydroxyapatite, biochar, and gypsum have been studied for their ability to immobilize lead by promoting the formation of stable lead minerals, such as pyromorphite. mdpi.comresearchgate.net

Phytoremediation: This involves using plants to remove, contain, or render contaminants harmless. While some plants can accumulate lead, this approach is more complex for remediation of widespread, low-level contamination.

Selective Excavation: In cases of significant contamination, a direct approach is the selective excavation of the contaminated soil, guided by on-site radiation monitoring to ensure all affected material is removed.

Chemical Extraction: Laboratory-scale research often uses sequential chemical extraction procedures to determine the different geochemical forms of lead in soil. This helps in assessing its mobility and the potential effectiveness of different remediation strategies. researchgate.net

Table 2: Common Analytical Techniques for Lead-212 Monitoring

Theoretical and Computational Studies on Lead 212 212pb and Its Decay Chain

Nuclear Structure Models and Quantum Mechanical Calculations for 212Pb

Lead-212 (²¹²Pb) is a beta-minus emitting isotope and a key component of the thorium-232 decay series. Its nuclear structure is of significant interest due to its role as an in vivo generator of the alpha-emitter Bismuth-212 (B1232854) (²¹²Bi), which is crucial for Targeted Alpha Therapy (TAT). aimspress.comnih.gov Theoretical models and quantum mechanical calculations are essential for understanding its decay properties and the subsequent behavior of its daughter nuclides.

Nuclear structure models, such as the shell model, are applied to describe the arrangement of nucleons within the ²¹²Pb nucleus. These models help in predicting its ground state spin and parity, as well as the energies and properties of its excited states. Calculations based on a Woods-Saxon mean-field with spin-orbit and Coulomb terms have been used to describe the nuclear configuration of ²¹²Pb. researchgate.net The isotope has isobaric relationships with other nuclei of mass number 212 and isotonic relationships with nuclei having 130 neutrons.

Quantum mechanical calculations are crucial for understanding the beta decay of ²¹²Pb to ²¹²Bi. These calculations help determine the decay energy (Q-value) and the probabilities of transitions to the ground and various excited states of ²¹²Bi. lnhb.fr The beta decay of ²¹²Pb populates several energy levels in ²¹²Bi, including the ground state and excited states at various kilo-electron-volt (keV) energies above the ground state. A significant gamma emission at 238.6 keV occurs as the excited ²¹²Bi nucleus transitions to a lower energy state. researchgate.net

The decay of ²¹²Pb is complex, leading to the emission of both alpha and beta particles from its daughters, ultimately resulting in stable Lead-208 (²⁰⁸Pb). aimspress.com The primary decay chain involves the beta decay of ²¹²Pb to ²¹²Bi, which then decays via two branches: alpha decay to Thallium-208 (²⁰⁸Tl) or beta decay to Polonium-212 (²¹²Po). Both ²⁰⁸Tl and ²¹²Po subsequently decay to stable ²⁰⁸Pb. nih.gov The high linear energy transfer (LET) alpha particles emitted by ²¹²Bi and ²¹²Po are responsible for the therapeutic effect in TAT. aimspress.com

Nuclear Properties of the Lead-212 Decay Chain

Isotope Half-life Decay Mode Principal Emissions (MeV)
²¹²Pb 10.64 hours β⁻ 0.57 (β⁻)
²¹²Bi 60.6 minutes α (36%), β⁻ (64%) 6.1 (α), 2.2 (β⁻)
²¹²Po 0.3 microseconds α 8.8 (α)
²⁰⁸Tl 3.1 minutes β⁻ 1.8 (β⁻), 2.6 (γ)
²⁰⁸Pb Stable - -

Data sourced from multiple references. isotopes.gov

Radiopharmaceutical Dosimetry Modeling in Preclinical Research Environments

Dosimetry modeling for ²¹²Pb-based radiopharmaceuticals in preclinical settings is critical for predicting therapeutic efficacy and potential toxicity. snmjournals.orgnih.gov These models aim to estimate the absorbed dose of radiation in tumors and healthy organs. snmjournals.org Due to the short range and high LET of the emitted alpha particles, dosimetry for TAT requires specialized approaches like microdosimetry and small-scale dosimetry to account for the non-uniform energy deposition at the cellular level. aimspress.comresearchgate.net

Preclinical dosimetry studies often use the theranostic pair ²⁰³Pb/²¹²Pb. The gamma-emitting ²⁰³Pb (half-life 51.9 hours) serves as an imaging surrogate for the therapeutic ²¹²Pb. nih.govmdpi.com Single Photon Emission Computed Tomography (SPECT) imaging with ²⁰³Pb-labeled compounds allows for the determination of the biodistribution and pharmacokinetics, which are then used to model the dosimetry of the ²¹²Pb analogue. snmjournals.orgmdpi.com

Several modeling approaches are employed:

Voxel-based phantom models: Animal models, such as the DigiMouse voxel phantom, are used to estimate absorbed doses based on time-activity curves derived from imaging data. snmjournals.org

Compartmental models: These mathematical models describe the pharmacokinetics of the radiopharmaceutical and its decay products in various body compartments, such as plasma, tumor, and kidneys. snmjournals.orgnih.gov They can simulate the distribution of the parent radionuclide and the redistribution of any daughter nuclides that are released from the chelator. snmjournals.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) models: These are more sophisticated models that incorporate physiological parameters like blood flow and organ volumes to predict the distribution of the radiopharmaceutical. PBPK models for ²¹²Pb-based agents have been developed for small animals to optimize therapy and predict tumor-to-kidney dose ratios.

A key challenge in ²¹²Pb dosimetry is the in vivo generator nature, where the daughter ²¹²Bi may dissociate from the targeting molecule. nih.govsnmjournals.org Dosimetry models must account for the biodistribution of both the intact radiopharmaceutical and any free daughter radionuclides, which can accumulate in non-target organs like the kidneys. nih.gov Studies have shown that the alpha-emitting daughter ²¹²Po contributes the majority of the absorbed dose in most tissues.

Example of Preclinical Dosimetry Findings for [²¹²Pb]VMT01

Organ Absorbed Dose (Gy) at 6.6 MBq
Kidney 24.6

Data from a study in CD1-ELITE mice. snmjournals.org

Molecular Dynamics Simulations of 212Pb Chelator Interactions and Stability

The stability of the complex formed between ²¹²Pb and its chelator is paramount for the safety and efficacy of targeted alpha therapy. snmjournals.org If the daughter radionuclide, ²¹²Bi, is released from the chelator following the beta decay of ²¹²Pb, it can redistribute in the body and cause toxicity to healthy tissues, particularly the kidneys. nih.govsnmjournals.org Molecular dynamics (MD) simulations and other computational chemistry methods, such as Density Functional Theory (DFT), are used to study the interactions between Pb²⁺ and various chelators and to predict the stability of these complexes. acs.orgkcl.ac.uk

These simulations provide insights into:

Coordination Geometry: Pb²⁺ is a borderline Lewis acid and can adopt various coordination geometries. researchgate.net Simulations help to understand how different chelators, with varying donor atoms (e.g., oxygen, nitrogen, sulfur), coordinate with the lead ion. acs.orgresearchgate.net

Bonding Characteristics: Computational analyses like Natural Energy Decomposition Analysis (NEDA) can assess the nature of the chemical bonds within the complex, revealing the contributions of electrostatic interactions and charge transfer. researchgate.net

Complex Stability: DFT calculations can be used to compute thermodynamic stability constants (logK) and pPb values, which indicate the strength of the complex. acs.org Higher pPb values suggest greater stability. acs.org

Solution Behavior: MD simulations can model the dynamic behavior of the complexes in an aqueous environment, including their fluxionality and potential for isomerization. acs.orgresearchgate.net

Commonly studied chelators for ²¹²Pb include macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TCMC (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane). nih.govresearchgate.net Research has shown that upon the decay of ²¹²Pb, a fraction of the resulting ²¹²Bi can be released from these chelators, with estimates of around 36% from DOTA and 16% from TCMC. mdpi.comnih.gov This release is attributed to the internal conversion of gamma rays emitted during the decay, which can lead to a highly ionized state of ²¹²Bi sufficient to break the coordination bonds. researchgate.net

New chelators are being designed and evaluated using computational methods to improve the retention of the daughter ²¹²Bi. mdpi.comacs.org For example, studies have investigated modifying the pendant arms of cyclen-based macrocycles with sulfur-containing groups or a mix of amide and carboxylate donors to enhance stability. mdpi.comacs.org DFT and MD simulations are integral to this rational design process, helping to predict which modifications will lead to more robust and kinetically inert complexes. acs.orgkcl.ac.uk

Computed Stability of Pb²⁺ Complexes with Various Chelators

Chelator pPb Value
DOTA 20
TCMC >18

pPb = -log[Pb²⁺]free; higher values indicate greater stability. acs.org

Monte Carlo Simulations for Alpha Particle Track Structure and Energy Deposition in Biological Systems

Monte Carlo (MC) simulations are indispensable tools for modeling the interaction of radiation with biological matter at the microscopic and nanoscopic levels. nih.govmdpi.com For targeted alpha therapy with ²¹²Pb, MC simulations are used to model the track structure of the emitted alpha particles and to calculate the energy deposited in subcellular structures like the cell nucleus. nih.govresearchgate.net This detailed level of dosimetry, known as microdosimetry and nanodosimetry, is crucial because the biological effectiveness of alpha particles depends not just on the total absorbed dose, but on the stochastic nature of energy deposition in small biological targets. aimspress.comresearchgate.net

MC codes like GEANT4 and PARTRAC are widely used for these simulations. nih.govresearchgate.net They can simulate:

Particle Transport: The transport of alpha particles, beta particles, and secondary electrons through a medium, typically defined as water or tissue-equivalent material. nih.govmdpi.com

Energy Deposition Events: The location and magnitude of individual ionization and excitation events along the particle tracks. researchgate.net

Track Structure: The three-dimensional path of the primary particle and all resulting secondary particles, providing a detailed picture of the spatial distribution of energy deposition. researchgate.net

DNA Damage: By combining track structure simulations with models of DNA, it's possible to estimate the yield of single-strand breaks (SSBs) and double-strand breaks (DSBs), which are critical lesions for cell killing. researchgate.net

These simulations have shown that the high LET of alpha particles from the ²¹²Pb decay chain results in a dense ionization track, leading to a high probability of complex and difficult-to-repair DNA damage. nih.govresearchgate.net Studies have used MC simulations to model energy deposition in various scenarios, including single cells, cell spheroids, and tumor microvasculature. nih.govresearchgate.net

Key findings from MC simulations for ²¹²Pb include:

Impact of Cellular Geometry: Realistic modeling of cell and nucleus geometry, as well as cell clustering, has a significant impact on the calculated absorbed dose compared to simplified geometric models. nih.gov

Stochastic Effects: At low activities, a large fraction of cells in a population may not be hit by any alpha particles, a stochastic effect that must be considered when estimating cell survival. nih.gov

Relative Biological Effectiveness (RBE): MC simulations are used to calculate the RBE of alpha particles, which quantifies their increased biological damage compared to low-LET radiation like X-rays or gamma rays. nih.gov

Daughter Recoil: The recoil energy of the daughter nucleus after alpha decay (around 100 keV) is sufficient to cause it to detach from a targeting molecule, a factor that can be modeled in sophisticated simulations. mdpi.com

MC simulations are essential for bridging the gap between the macroscopic distribution of a radiopharmaceutical and the microscopic biological effects, ultimately helping to optimize the design and application of ²¹²Pb-based targeted alpha therapies. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Lead 212 212pb

Innovations in Radionuclide Production and Separation Technologies

A critical bottleneck in the widespread clinical application of ²¹²Pb has been its limited availability. uknnl.com However, significant strides are being made to overcome this challenge. Innovations in production and separation are focused on increasing yield, purity, and accessibility.

Recent breakthroughs include the development of novel generator technologies. For instance, Telix Pharmaceuticals has announced a sealed Thorium-228 (²²⁸Th) source generator that reportedly increases the radioactivity, yield, and shelf life compared to existing systems. telixpharma.compharmaceutical-technology.com This automated, high-output generator is designed for a small footprint within a single hot cell, potentially producing enough ²¹²Pb for up to 60 clinical doses and offering scalability. telixpharma.compharmaceutical-technology.com The goal of such innovations is to create a more decentralized and efficient production model, fitting within current radiopharmacy infrastructures. pharmaceutical-technology.com

Researchers are also exploring new chemical separation techniques to improve the purity of ²¹²Pb. The UK's National Nuclear Laboratory (NNL) has developed a complex chemical separation and purification process to establish a domestic supply of ²¹²Pb, addressing global shortages. uknnl.com Another novel approach involves the use of specialized extractants. A study reported the synthesis of 2,13-disulfonyldiethylamine dibenzo-18-crown-6 (B77160) (DSADB18C6), which demonstrated high efficiency in extracting ²¹²Pb from thorium nitrate (B79036) solutions with a recovery yield exceeding 85.7%. rsc.org Such advancements are crucial for ensuring a reliable and high-quality supply of ²¹²Pb for both research and clinical use.

The primary methods for producing ²¹²Pb rely on its decay from parent radionuclides, most commonly Thorium-228 (²²⁸Th) and Radium-224 (²²⁴Ra). nih.govnih.gov The development of ²²⁴Ra-based generators has been instrumental in providing clinical-grade ²¹²Pb. nih.gov These generators utilize the transient radioactive equilibrium between ²²⁴Ra (half-life of 3.63 days) and its decay to ²¹²Pb (half-life of 10.6 hours). nih.gov

Production/Separation Method Key Features Reported Outcomes
Sealed ²²⁸Th Source Generator Automated, high-output, small footprint. telixpharma.compharmaceutical-technology.comIncreased radioactivity, yield, and shelf life; potential for up to 60 clinical doses. telixpharma.compharmaceutical-technology.com
Chemical Separation and Purification Complex process to ensure high purity. uknnl.comAddresses global supply shortages and establishes domestic production. uknnl.com
DSADB18C6 Extractant Novel sulfonamide dibenzo-18-crown-6 for solvent extraction. rsc.org>85.7% recovery yield of ²¹²Pb from thorium solutions. rsc.org
²²⁴Ra-based Generators Provides clinical-grade ²¹²Pb suitable for patient administration. nih.govOvercomes issues of earlier generator models, such as radiolytic damage. nih.gov

Development of Novel Radioconjugates and Targeted Delivery Systems

The efficacy of ²¹²Pb therapy hinges on its precise delivery to cancer cells while sparing healthy tissue. This is achieved by attaching ²¹²Pb to a targeting molecule, creating a radioconjugate. acs.org Future research is heavily focused on creating new and improved radioconjugates and delivery systems.

A radioconjugate consists of four main components: the radioactive isotope (²¹²Pb), a chelator to securely bind the isotope, a linker, and a targeting molecule that recognizes specific antigens on cancer cells. acs.org The development of effective chelators is a key area of research. The bifunctional chelator TCMC (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) was specifically developed for ²¹²Pb and has been instrumental in the creation of promising radioimmunoconjugates like ²¹²Pb-TCMC-trastuzumab. researchgate.net

Researchers are actively exploring a variety of targeting molecules to direct ²¹²Pb to different types of cancers. These include:

Monoclonal Antibodies: These proteins are designed to target specific antigens on cancer cells. For example, ²¹²Pb-TCMC-trastuzumab targets the HER2 protein found on some breast and ovarian cancer cells. nih.gov Another example is YS5, which targets the CD46 receptor in prostate cancer models, leading to the development of ²¹²Pb-TCMC-YS5. researchgate.net

Small Molecules and Peptides: These smaller targeting agents offer potential advantages like rapid tumor accumulation and faster clearance from the body, which can reduce toxicity. uio.no Examples include:

PSMA-targeting ligands: Prostate-Specific Membrane Antigen (PSMA) is a well-established target for prostate cancer. Several ²¹²Pb-labeled PSMA ligands, such as ²¹²Pb-ADVC001 and ²¹²Pb-NG001, are under development. uio.noopenmedscience.com

Somatostatin (B550006) Analogues: These molecules, like DOTAMTATE, target somatostatin receptors (SSTR) which are overexpressed in neuroendocrine tumors (NETs). ²¹²Pb-DOTAMTATE has shown promise in preclinical studies for NETs. aacrjournals.orgmdpi.com

GRPR Antagonists: Gastrin-releasing peptide receptor (GRPR) is overexpressed in cancers like prostate and breast cancer. ²¹²Pb-DOTAM-GRPR1 is a novel radioimmunoconjugate targeting GRPR. openmedscience.com

The choice of targeting molecule is often tailored to the specific characteristics of the cancer being treated, including the level of antigen expression. openmedscience.com The synergy between the short half-life of ²¹²Pb and the pharmacokinetic properties of engineered antibodies is also an area of active investigation. telixpharma.com

Advanced Preclinical Models for Efficacy and Mechanism of Action Studies

To better predict the clinical success of ²¹²Pb-based therapies, researchers are developing and utilizing more sophisticated preclinical models. These models aim to more accurately replicate the complex tumor microenvironment and the systemic effects of treatment.

Traditionally, preclinical research has relied on in vitro cell culture and in vivo studies using animal models with tumor xenografts (human cancer cells grown in mice). openmedscience.comaimspress.com For instance, the efficacy of ²¹²Pb-DOTAM-GRPR1 was demonstrated in human prostate cancer xenografts, showing significant tumor growth inhibition. openmedscience.com Similarly, ²¹²Pb-DOTAMTATE was evaluated in a neuroendocrine tumor model, where it extended mean survival. aacrjournals.org

However, the field is moving towards more advanced models that can provide deeper insights into the mechanism of action and potential resistance mechanisms. These include:

Patient-Derived Xenografts (PDXs): These models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. PDXs are thought to better represent the heterogeneity and biology of a patient's actual tumor. The therapeutic potential of ²¹²Pb-DFO-YS5 was investigated in several prostate cancer models, including PDXs, showing significant tumor growth inhibition and prolonged survival. mdpi.com

3D Cell Cultures and Organoids: These in vitro models more closely mimic the three-dimensional structure and cell-cell interactions of a tumor compared to traditional 2D cell cultures. They are valuable tools for studying drug penetration, efficacy, and the tumor microenvironment's response to radiation.

Syngeneic and Humanized Mouse Models: These models have a competent immune system, allowing researchers to study the interplay between targeted alpha therapy and the host immune response. This is crucial for understanding potential synergistic effects and immune-related side effects.

Mechanistic studies in these advanced models are providing critical information on how ²¹²Pb therapy kills cancer cells. Research has shown that the high linear energy transfer (LET) of the alpha particles emitted from ²¹²Pb's decay progeny causes catastrophic double-strand DNA breaks, perturbs the cell cycle (specifically causing G2/M arrest), and interferes with DNA damage repair pathways, leading to potent tumor cell killing. aimspress.com

Integration of Multimodal Imaging with 212Pb-Based Radiotracers in Research

Integrating advanced imaging techniques with the development of ²¹²Pb radiotracers is a key research focus. Multimodal imaging allows for a more comprehensive understanding of the radiotracer's behavior in the body and its therapeutic effect. europa.eu

A significant advantage of the ²¹²Pb system is the potential for a "theranostic" approach, where therapy and diagnostics are combined. While ²¹²Pb itself is the therapeutic agent, its elemental twin, Lead-203 (²⁰³Pb), is a gamma-emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov Because they are chemically identical, ²⁰³Pb-labeled compounds can be used to accurately predict the biodistribution, pharmacokinetics, and dosimetry of the corresponding ²¹²Pb therapeutic agent. nih.gov This image-guided approach is crucial for patient selection and treatment planning. nih.gov

In a first-in-human study, patients with metastatic prostate cancer were imaged with ²⁰³Pb-CA012, a PSMA-targeting ligand, to assess its distribution before potential therapy with the ²¹²Pb version. nih.gov The gamma rays emitted during the decay of ²¹²Pb itself can also be used for SPECT imaging, providing real-time information on the location of the radiopharmaceutical after administration. acs.org

Future research will likely see the increased use of hybrid imaging modalities, such as PET/CT and the emerging PET/MRI, in preclinical studies. aacrjournals.org These techniques provide a powerful combination of anatomical and functional information. europa.euaacrjournals.org For example, MRI can provide high-resolution images of tumors and surrounding tissues, while PET or SPECT can track the distribution of the radiotracer. ijbs.com This allows researchers to correlate radiotracer uptake with specific tumor characteristics and to monitor therapeutic response non-invasively. The development of sophisticated image analysis techniques, including machine learning and radiomics, will further enhance the ability to extract quantitative biomarkers from these complex imaging datasets. ijbs.comfrontiersin.org

Imaging Modality Application in ²¹²Pb Research Key Advantages
SPECT/CT Imaging with the ²⁰³Pb surrogate to predict ²¹²Pb biodistribution and dosimetry. nih.gov Real-time imaging of ²¹²Pb distribution via its gamma emissions. acs.orgProvides confidence in therapeutic agent's expected behavior; enables patient selection and personalized dosimetry. nih.gov
PET/CT Preclinical evaluation of tumor models and response to therapy. aacrjournals.orgCombines high-sensitivity molecular imaging (PET) with detailed anatomical information (CT). aacrjournals.org
PET/MRI Advanced preclinical research for simultaneous molecular and high-resolution soft tissue imaging. europa.euaacrjournals.orgOffers superior soft tissue contrast (MRI) alongside functional data (PET) without additional ionizing radiation from a CT scan. europa.eu

Collaborative Research Opportunities and Translational Pathways in Early-Stage Research

Accelerating the development of ²¹²Pb-based therapies from the laboratory to the clinic requires robust collaboration and clear translational pathways. The complexity and cost of developing new radiopharmaceuticals necessitate partnerships between academic institutions, research organizations, and private industry. theattcnetwork.co.uk

Several models for such collaborations are emerging:

Academic-Industry Partnerships: These collaborations bring together the innovative research from academic labs with the drug development and manufacturing expertise of pharmaceutical companies. For example, Eckert & Ziegler has partnered with ARTBIO to support the manufacturing and clinical development of ARTBIO's lead ²¹²Pb-based asset for prostate cancer. ezag.com Similarly, the Netherlands' FIELD-LAB facilitates collaborations between research centers like Erasmus MC and nuclear institutes like NRG PALLAS to study ²¹²Pb-ligand combinations. advancingnuclearmedicine.com

Government-Sponsored Initiatives: National laboratories and research institutes play a crucial role in both fundamental research and in bridging the gap to clinical application. The UK's NNL is working closely with clinicians and academics to scale up ²¹²Pb production. uknnl.com In the US, the National Institutes of Health (NIH) offers programs to support collaborative translational research projects, allowing external researchers to access the resources of the NIH Clinical Center. duke.edu

Translational Science Institutes: University-based institutes, such as the UCLA Clinical and Translational Science Institute (CTSI), provide infrastructure and support to help early-stage investigators navigate the complex path of grant submission and drug development. ucla.edu

The translational pathway for a new radiopharmaceutical involves several key stages, from initial concept and preclinical validation to gaining regulatory approval for clinical trials. theattcnetwork.co.uk Early consideration of factors like the scalability of production, the availability of GMP-grade reagents, and the design of robust quality control measures is critical for a smooth transition from research to clinical application. theattcnetwork.co.uk Fostering these collaborative ecosystems is essential to harnessing the full potential of ²¹²Pb and delivering these promising new cancer therapies to patients.

Q & A

Basic Questions

Q. What are the primary nuclear properties of ²¹²Pb that make it relevant for medical and experimental research?

  • ²¹²Pb decays via β⁻ emission (half-life: 10.64 hours) to ²¹²Bi, which subsequently emits α-particles. This dual decay pathway enables its use in Targeted Alpha Therapy (TAT), where localized α-radiation damages cancer cells while minimizing systemic toxicity. The short half-life necessitates efficient production and purification protocols .
  • Key Data :

PropertyValue
Decay modeβ⁻ to ²¹²Bi
Half-life10.64 hours
Radiation typeβ⁻, α (via ²¹²Bi)

Q. How is ²¹²Pb produced, and what are the challenges in scaling its availability for preclinical studies?

  • ²¹²Pb is derived from the decay chain of ²²⁸Th (thorium-228), which is neutron-irradiated ²²⁶Ra. Extraction methods include direct isolation from ²²⁸Th or via the intermediate isotope ²²⁴Ra (radium-224). Challenges include handling high-activity α-emitters safely and optimizing separation techniques to minimize isotopic impurities .
  • Methodology :

  • Use shielded hot cells and radiochemical purification (e.g., ion-exchange chromatography) to isolate ²¹²Pb .

Q. What safety protocols are critical when handling ²¹²Pb in laboratory settings?

  • Alpha-emitting isotopes require radiological containment (e.g., gloveboxes, negative-pressure hot cells) to prevent inhalation or contamination. Dose monitoring, waste management, and adherence to Good Manufacturing Practices (GMP) are essential for clinical-grade production .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported half-life values or decay branching ratios for ²¹²Pb?

  • Discrepancies may arise from measurement techniques (e.g., gamma spectroscopy vs. mass spectrometry) or impurities in samples. Cross-validation using standardized reference materials and decay-chain modeling (e.g., Bateman equations) can resolve inconsistencies. Peer-reviewed nuclear databases (e.g., IUPAC) provide consensus values .
  • Example Workflow :

Calibrate detectors with certified ²¹²Pb sources.

Perform decay energy analysis using high-purity germanium (HPGe) detectors .

Q. What experimental design considerations are vital for optimizing ²¹²Pb-based radiopharmaceuticals in preclinical models?

  • Key factors include:

  • Targeting molecule stability : Ensure the chelator (e.g., DOTA, TCMC) retains ²¹²Pb under physiological conditions.
  • Biodistribution studies : Use SPECT/CT imaging to track ²¹²Pb-²¹²Bi in vivo, accounting for daughter nuclide redistribution .
  • Dosimetry : Calculate absorbed doses using Monte Carlo simulations to balance efficacy and toxicity .

Q. How can isotopic impurities (e.g., ²¹⁰Pb) impact experimental outcomes, and what purification strategies mitigate this?

  • Long-lived impurities like ²¹⁰Pb (half-life: 22.3 years) introduce background radiation and confound data. Mitigation involves:

  • Chromatographic purification : Optimize elution parameters to separate Pb isotopes based on ionic radius.
  • Quality control : Use alpha-particle spectroscopy to verify purity (>99%) before experimentation .

Q. What statistical methods are recommended for analyzing conflicting datasets in ²¹²Pb decay studies?

  • Apply Bayesian inference or error-weighted averaging to integrate data from multiple labs. Report uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM) framework. For example, discrepancies in half-life measurements (e.g., 10.6 vs. 10.7 hours) should be evaluated for systematic vs. random errors .

Data Analysis and Reporting

Q. How should researchers handle the short half-life of ²¹²Pb in time-sensitive experiments?

  • Use real-time activity correction (decay factor: eλte^{-\lambda t}) during data acquisition. Schedule experiments within 2–3 half-lives (20–30 hours) to maintain detectable activity. Pre-calibrate equipment to minimize setup delays .

Q. What are best practices for publishing ²¹²Pb-related data to ensure reproducibility?

  • Include:

  • Decay-chain corrections : Account for ²¹²Bi contributions in α-particle counts.
  • Source preparation details : Describe electrodeposition methods or chelator-linker chemistry.
  • Raw data accessibility : Share spectra and decay curves via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.